D-ribo-Phytosphingosine-13C2,d2
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R,3S,4R)-2-amino-1,1-dideuterio(1,2-13C2)octadecane-1,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17-,18+/m1/s1/i15+1D2,16+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERBNCYCJBRYDG-OZKODUJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([13C@H]([C@@H]([C@@H](CCCCCCCCCCCCCC)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50580529 | |
| Record name | (3S,4R)-2-Amino(1,2-~13~C_2_,1,1-~2~H_2_)octadecane-1,3,4-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50580529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
237757-10-7 | |
| Record name | (3S,4R)-2-Amino(1,2-~13~C_2_,1,1-~2~H_2_)octadecane-1,3,4-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50580529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
D-ribo-Phytosphingosine-13C2,d2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of D-ribo-Phytosphingosine-13C2,d2, a stable isotope-labeled sphingolipid crucial for advanced research in cellular biology and drug development. This document details its chemical and physical properties, biological significance, and application in sophisticated analytical techniques.
Introduction to this compound
This compound is an isotopically labeled form of D-ribo-phytosphingosine, a naturally occurring sphingoid base. The incorporation of two carbon-13 (¹³C) atoms and two deuterium (²H or d) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart. This allows for precise and accurate measurement of endogenous D-ribo-phytosphingosine levels in various biological matrices, overcoming challenges of sample loss during preparation and variations in instrument response.[1]
Physicochemical Properties
The fundamental properties of both unlabeled and the isotopically labeled D-ribo-phytosphingosine are summarized below for comparative analysis.
| Property | D-ribo-Phytosphingosine | This compound |
| Synonyms | (2S,3S,4R)-2-aminooctadecane-1,3,4-triol, 4-D-Hydroxysphinganine | - |
| Molecular Formula | C₁₈H₃₉NO₃ | C₁₆¹³C₂H₃₇D₂NO₃ |
| Molecular Weight | 317.5 g/mol [2] | Approx. 321.5 g/mol |
| CAS Number | 388566-94-7 | 237757-10-7[2] |
| Appearance | Powder | Solid |
| Storage Temperature | -20°C | -20°C |
| Solubility | DMF: 10 mg/ml, DMSO: 2 mg/ml, Ethanol: miscible[3] | Similar to unlabeled form |
Biological Significance of D-ribo-Phytosphingosine
D-ribo-phytosphingosine is a key bioactive lipid that plays a fundamental role in the structural integrity of cell membranes and participates in a variety of cellular signaling pathways.[4] It is found in a wide range of organisms, from yeast and plants to mammals.
Role in Yeast
In yeast, such as Saccharomyces cerevisiae, phytosphingosine is a crucial component of sphingolipids and a critical signaling molecule, particularly in response to heat stress.[4] It can be phosphorylated by the kinases Pkh1 and Pkh2, initiating a signaling cascade that influences endocytosis and cell wall integrity.[5][6]
Role in Mammalian Cells
In mammalian cells, phytosphingosine and its phosphorylated metabolite, phytosphingosine-1-phosphate (P1P), are involved in regulating cell growth, differentiation, and apoptosis.[7][8] P1P, similar to the well-studied sphingosine-1-phosphate (S1P), can act as an extracellular ligand for G protein-coupled receptors (GPCRs), thereby initiating intracellular signaling cascades that affect a wide array of cellular processes.[7][8]
Signaling Pathways
Phytosphingosine and its phosphorylated form are integral to complex signaling networks. The following diagrams illustrate key pathways in yeast and mammalian cells.
Pkh1/Pkh2 Signaling Pathway in Yeast
Caption: Pkh1/Pkh2 signaling pathway in yeast.
Phytosphingosine-1-Phosphate (P1P) Signaling in Mammalian Cells
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. D-ribo-phytosphingosine (C17 base) powder Avanti Lipids [sigmaaldrich.com]
- 5. embopress.org [embopress.org]
- 6. Pkh1 and Pkh2 Differentially Phosphorylate and Activate Ypk1 and Ykr2 and Define Protein Kinase Modules Required for Maintenance of Cell Wall Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sphingosine-1-phosphate and its receptors: structure, signaling, and influence - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to D-ribo-Phytosphingosine-13C2,d2: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopically labeled sphingolipid, D-ribo-Phytosphingosine-13C2,d2. It details its chemical structure, physicochemical properties, and its role in biochemical pathways. Furthermore, this guide outlines relevant experimental protocols for its analysis and discusses its applications in research and drug development.
Chemical Structure and Properties
This compound is an isotopically labeled version of D-ribo-phytosphingosine, a bioactive sphingoid base. The labeling with two Carbon-13 (¹³C) atoms and two deuterium (d) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart.
The foundational molecule, D-ribo-phytosphingosine, is a key component of sphingolipids in various organisms, including yeast, plants, and mammals.[1] It consists of an 18-carbon aliphatic chain with amino and hydroxyl groups, playing crucial roles in cellular structure and signaling.[1][2]
Chemical Structure
The systematic IUPAC name for D-ribo-phytosphingosine is (2S,3S,4R)-2-aminooctadecane-1,3,4-triol.[3][4][5] The isotopic labels in this compound are typically introduced at specific positions in the molecule, though the exact location can vary depending on the synthesis method.
Physicochemical Properties
The physicochemical properties of this compound are largely comparable to its unlabeled form, with the primary difference being its molecular weight.
| Property | Value (D-ribo-Phytosphingosine) | Value (this compound) | Reference |
| Molecular Formula | C₁₈H₃₉NO₃ | C₁₆¹³C₂H₃₇D₂NO₃ | [3][4][6][7][8] |
| Molecular Weight | 317.51 g/mol | 321.5 g/mol | [3][4][6][8] |
| Appearance | White to off-white solid | No Data Available | [4] |
| Melting Point | 102 °C | No Data Available | [4] |
| Boiling Point | 483.7±40.0 °C (Predicted) | No Data Available | [4] |
| Solubility | Soluble in Ethanol (up to 2 mg/ml) | No Data Available | [4] |
| Storage Temperature | -20°C | -20°C | [4] |
| Stability | Stable for 1 year as supplied. Solutions in ethanol may be stored at -20°C for up to 1 month. | No Data Available | [4] |
Biological Significance and Signaling Pathways
Phytosphingosine and its phosphorylated derivative, phytosphingosine-1-phosphate (PHS1P), are bioactive molecules involved in various cellular processes.[9][10] They play roles in stress responses, cell differentiation, and apoptosis.[11] Understanding these pathways is crucial for elucidating disease mechanisms and identifying potential therapeutic targets.
Sphingolipid Metabolism
D-ribo-Phytosphingosine is a key intermediate in the sphingolipid metabolic pathway. This pathway begins with the condensation of serine and palmitoyl-CoA and leads to the formation of ceramides, which are central hubs in sphingolipid metabolism.[12][13]
Caption: Simplified overview of the de novo sphingolipid biosynthesis pathway.
Phytosphingosine Signaling
Phytosphingosine and its phosphorylated form are increasingly recognized as important signaling molecules. For instance, PHS1P has been shown to regulate genes involved in mitochondrial respiration in yeast.[9][10] In plants, phytosphingosine is involved in defense responses.[14] In mammalian skin, it influences keratinocyte differentiation and can inhibit inflammatory responses.[11]
Caption: General signaling pathway involving phytosphingosine and its phosphate.
Experimental Protocols
The use of isotopically labeled standards like this compound is central to accurate quantification in lipidomics studies, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation and Lipid Extraction
A common procedure for extracting sphingolipids from biological samples involves a single-phase or two-phase extraction method.
Protocol: Single-Phase Extraction for Sphingoid Bases
-
Homogenization: Homogenize the biological sample (e.g., cells, tissue) in an appropriate buffer.
-
Internal Standard Spiking: Add a known amount of this compound to the homogenate.
-
Solvent Addition: Add a mixture of chloroform and methanol to the sample.
-
Vortexing and Incubation: Vortex the mixture thoroughly and incubate at a specified temperature.
-
Centrifugation: Centrifuge the sample to pellet any precipitates.
-
Supernatant Collection: Collect the supernatant containing the lipid extract.
-
Drying and Reconstitution: Dry the extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
Hydrophilic interaction liquid chromatography (HILIC) is often preferred for the separation of polar sphingolipids.
Table: Exemplary LC-MS/MS Parameters for Phytosphingosine Analysis [15]
| Parameter | Setting |
| LC Column | HILIC silica column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.2% formic acid and 200 mM ammonium formate |
| Mobile Phase B | Acetonitrile with 0.2% formic acid |
| Gradient | A time-programmed gradient from high organic to higher aqueous content |
| Flow Rate | 250 - 400 µL/min |
| Column Temperature | 50°C |
| Injection Volume | 2 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Phytosphingosine) | Precursor ion (m/z) -> Product ion (m/z) |
| MRM Transition (Phytosphingosine-13C2,d2) | Precursor ion (m/z) -> Product ion (m/z) |
Note: Specific MRM transitions need to be optimized based on the instrument and the exact labeling pattern of the internal standard.
Caption: A typical workflow for the quantitative analysis of phytosphingosine.
Applications in Research and Drug Development
The use of this compound as an internal standard is critical for a variety of research applications:
-
Lipidomics Studies: Accurate quantification of phytosphingosine levels in different biological states (e.g., disease vs. healthy) to identify biomarkers and understand disease pathogenesis.
-
Drug Discovery and Development:
-
Target Validation: Investigating how drug candidates modulate sphingolipid metabolism.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Tracking the levels of phytosphingosine in response to drug treatment.
-
-
Fundamental Biological Research: Elucidating the precise roles of phytosphingosine in cellular signaling pathways.
Conclusion
This compound is an indispensable tool for researchers in the field of sphingolipid biology. Its use as an internal standard enables accurate and precise quantification of endogenous D-ribo-phytosphingosine, thereby facilitating a deeper understanding of its roles in health and disease. The methodologies and information presented in this guide provide a solid foundation for the effective utilization of this labeled compound in advanced research and development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phytosphingosine | C18H39NO3 | CID 122121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phytosphingosine | 554-62-1 [chemicalbook.com]
- 5. D-ribo Phytosphingosine | LGC Standards [lgcstandards.com]
- 6. caymanchem.com [caymanchem.com]
- 7. D-ribo-phytosphingosine - Chengdu Yunyi International Trade Co., Ltd [dlbjchem.com]
- 8. biomall.in [biomall.in]
- 9. Revealing a signaling role of phytosphingosine-1-phosphate in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revealing a signaling role of phytosphingosine-1-phosphate in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phytosphingosine Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Sphingolipid - Wikipedia [en.wikipedia.org]
- 14. biorxiv.org [biorxiv.org]
- 15. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Isotopically Labeled Phytosphingosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for synthesizing isotopically labeled phytosphingosine, a crucial tool for researchers in sphingolipid metabolism, signaling, and drug development. The ability to trace and quantify phytosphingosine and its metabolites is paramount to understanding their roles in various physiological and pathological processes, including skin barrier function, inflammation, and apoptosis. This document details both biological and chemical synthesis strategies for deuterium, carbon-13, and nitrogen-15 labeling, presents quantitative data in structured tables, and illustrates relevant biological pathways using detailed diagrams.
Introduction to Phytosphingosine and Isotopic Labeling
Phytosphingosine is a bioactive sphingoid base, structurally similar to sphingosine but with an additional hydroxyl group. It is a key component of ceramides and other complex sphingolipids, particularly abundant in plants, yeast, and mammalian skin. Isotopically labeled phytosphingosine analogues, where specific atoms are replaced with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N), are indispensable for a variety of research applications. These labeled compounds serve as internal standards for accurate quantification by mass spectrometry, as tracers to elucidate metabolic pathways, and as probes in nuclear magnetic resonance (NMR) studies to investigate molecular interactions.
Biosynthetic Pathways for Isotopic Labeling
The de novo biosynthesis of phytosphingosine offers a versatile route for incorporating isotopic labels by providing labeled precursors in cell or yeast cultures. The pathway begins with the condensation of a fatty acyl-CoA, typically palmitoyl-CoA, with serine.
The key steps for labeling are as follows:
-
Nitrogen-15 Labeling: Can be achieved by supplying ¹⁵N-labeled L-serine to the culture medium. The nitrogen atom from serine is directly incorporated into the phytosphingosine backbone.
-
Carbon-13 Labeling: Can be accomplished by using ¹³C-labeled L-serine or ¹³C-labeled palmitic acid as precursors. The choice of labeled precursor will determine the position of the ¹³C atoms in the final molecule.
-
Deuterium Labeling: Can be introduced by using deuterated L-serine or deuterated palmitic acid.
De Novo Synthesis Pathway of Phytosphingosine
The biosynthesis of phytosphingosine is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum.
Chemical Synthesis of Isotopically Labeled Phytosphingosine
Chemical synthesis provides precise control over the position of isotopic labels, which is often challenging to achieve through biosynthetic methods. The stereoselective synthesis of phytosphingosine, with its multiple chiral centers, is a complex undertaking.
Deuterium Labeling
Table 1: Summary of a Representative Deuterium Labeling Approach for a Related Sphingoid Base
| Labeled Compound | Labeling Position | Precursor | Key Reagent | Reported Yield | Isotopic Enrichment | Reference |
| 3,4,5-trideuterio-d-erythro-sphingosine | C3, C4, C5 | N-Boc-L-serine methyl ester | NaBD₄, ND₄Cl in D₂O | Not Specified | High | [1] |
Note: This data is for sphingosine, a structurally related molecule. The methodology may be adaptable for phytosphingosine synthesis.
Carbon-13 Labeling
A regio- and stereoselective method for the incorporation of a ¹³C nuclide into D-ribo-phytosphingosine has been reported. This synthesis utilizes a samarium(II) iodide (SmI₂)-mediated three-component coupling reaction with a ¹³C-labeled isocyanide, which serves as a ¹³CH-NH₂ precursor.
Table 2: Summary of a C-13 Labeling Synthesis for Phytosphingosine
| Labeled Compound | Labeling Position | Key Reaction | Key Reagent | Reported Yield | Isotopic Enrichment | Reference |
| [2-¹³C]D-ribo-C₁₈-phytosphingosine | C2 | SmI₂-mediated three-component coupling | ¹³C-labeled isocyanide | Not Specified | High | (Chemistry Letters, 2003) |
Note: The full paper is required to extract detailed yield and enrichment data.
Nitrogen-15 Labeling
Nitrogen-15 can be incorporated into the phytosphingosine molecule by utilizing a ¹⁵N-labeled nitrogen source during the chemical synthesis. A common strategy involves the use of ¹⁵N-labeled ammonia or an azide precursor in the introduction of the amino group.
Table 3: Potential Nitrogen-15 Labeling Strategies
| Labeled Compound | Labeling Position | Potential Precursor | Potential Key Reagent | Expected Yield | Expected Isotopic Enrichment |
| [2-¹⁵N]D-ribo-phytosphingosine | N at C2 | Appropriately protected sugar derivative | ¹⁵N-azide (e.g., NaN₃-¹⁵N) or ¹⁵NH₃ | Dependent on specific route | >98% |
Note: This table represents a plausible synthetic approach, as specific literature with quantitative data on ¹⁵N-phytosphingosine synthesis is scarce.
Experimental Protocols
Detailed experimental protocols are critical for the successful synthesis of isotopically labeled compounds. The following sections outline generalized procedures based on published methodologies for sphingolipid synthesis.
General Procedure for Biosynthetic Labeling in Yeast
-
Culture Preparation: Prepare a suitable yeast culture medium (e.g., YPD).
-
Precursor Addition: Add the desired isotopically labeled precursor (e.g., ¹⁵N-L-serine, ¹³C-palmitic acid) to the medium at a concentration optimized for uptake and incorporation.
-
Yeast Inoculation and Growth: Inoculate the medium with a starter culture of Saccharomyces cerevisiae and incubate at 30°C with shaking until the desired cell density is reached.
-
Cell Harvesting: Harvest the yeast cells by centrifugation.
-
Lipid Extraction: Extract the total lipids from the yeast pellet using a suitable solvent system (e.g., chloroform:methanol).
-
Purification: Purify the isotopically labeled phytosphingosine from the total lipid extract using chromatographic techniques such as thin-layer chromatography (TLC) or column chromatography.
General Considerations for Chemical Synthesis
The chemical synthesis of isotopically labeled phytosphingosine requires careful planning and execution of a multi-step reaction sequence. Key considerations include:
-
Starting Material: The choice of an appropriate chiral starting material is crucial for establishing the correct stereochemistry.
-
Protecting Groups: Orthogonal protecting groups are necessary to selectively mask and deprotect the multiple hydroxyl and amino functionalities.
-
Isotope Incorporation: The isotopic label should be introduced at a late stage of the synthesis if possible, to maximize the overall yield of the labeled product.
-
Purification and Characterization: Rigorous purification by chromatography and thorough characterization by NMR and mass spectrometry are essential to confirm the structure and isotopic enrichment of the final product.
Phytosphingosine Signaling Pathways
Phytosphingosine and its phosphorylated derivative, phytosphingosine-1-phosphate (P1P), are involved in various cellular signaling pathways that regulate processes such as cell growth, apoptosis, and inflammation.
Phytosphingosine-1-Phosphate Signaling in Yeast
In yeast, phytosphingosine-1-phosphate has been shown to play a role in regulating gene expression related to mitochondrial respiration.[2]
Phytosphingosine in Skin Barrier Function
In mammalian skin, phytosphingosine is a crucial component of ceramides that form the lipid barrier of the stratum corneum, which is essential for preventing water loss and protecting against external insults.
Conclusion
The synthesis of isotopically labeled phytosphingosine is a challenging yet essential endeavor for advancing our understanding of sphingolipid biology. This guide has provided an overview of the key biosynthetic and chemical strategies for deuterium, carbon-13, and nitrogen-15 labeling. While detailed protocols for the chemical synthesis of labeled phytosphingosine remain somewhat limited in the public domain, the methodologies presented for related sphingolipids offer a solid foundation for further development. The continued availability of these powerful research tools will undoubtedly fuel future discoveries in the multifaceted roles of phytosphingosine in health and disease.
References
Function of phytosphingosine in cellular processes
An In-depth Technical Guide on the Core Cellular Functions of Phytosphingosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phytosphingosine (PHS), a naturally occurring sphingolipid, is an essential structural component of cellular membranes and a highly bioactive molecule involved in a multitude of cellular processes.[1][2] Initially recognized for its crucial role in maintaining the skin's permeability barrier, recent research has illuminated its function as a potent signaling molecule.[3][4][5] This technical guide provides a comprehensive overview of the core functions of phytosphingosine in cellular processes, with a specific focus on its roles in inducing apoptosis, regulating the cell cycle, and modulating inflammatory and microbial responses. We consolidate quantitative data, present detailed experimental methodologies, and provide visual diagrams of key signaling pathways to serve as a resource for researchers and professionals in drug development.
Role of Phytosphingosine in Apoptosis
Phytosphingosine is a potent inducer of apoptosis in various human cancer cell lines.[6][7] Its mechanism of action involves the activation of both death receptor-independent and mitochondria-mediated apoptotic pathways.[8][9]
Signaling Pathways in Phytosphingosine-Induced Apoptosis
Phytosphingosine triggers apoptosis through a dual-pronged approach:
-
Direct Caspase-8 Activation : PHS can activate caspase-8 in a manner that is independent of death receptors (DRs) like Fas, DR4, or DR5.[6][8] This activated caspase-8 then initiates a downstream caspase cascade, leading to the activation of executioner caspases such as caspase-3 and caspase-9, ultimately resulting in poly(ADP-ribose) polymerase (PARP) cleavage and DNA fragmentation.[6][7]
-
Mitochondrial Pathway Activation : PHS induces the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[7][8] This event disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[6][9] The released cytochrome c then contributes to the activation of caspase-9 and the subsequent apoptotic cascade.[9][10] Notably, this Bax translocation can occur independently of caspase-8 activity.[11] Overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit PHS-induced apoptosis, confirming the critical role of the mitochondrial pathway.[9]
Quantitative Data on Apoptotic Effects
The cytotoxic and apoptotic effects of phytosphingosine have been quantified across various cell lines.
| Cell Line | Treatment Concentration | Effect | Reference |
| Jurkat (Human T-cell lymphoma) | <4 µM (6h) | >50% reduction in cell viability | [9] |
| Jurkat | 5 µg/ml | Induction of apoptosis, PARP cleavage | [8] |
| NCI-H460 (Human lung cancer) | 10 µg/ml | Induction of apoptosis, PARP cleavage | [8] |
| CNE2 (Nasopharyngeal carcinoma) | 0-25 µmol/L (24h) | DNA damage, inhibition of cell proliferation | [12] |
| A549 (Lung adenocarcinoma) | Dose-dependent | G2/M arrest, apoptosis, increased Bax/Bcl-2 ratio | [13] |
Function in Cell Cycle Regulation
Beyond inducing apoptosis, phytosphingosine and its derivatives can arrest the cell cycle, thereby inhibiting cell proliferation.[9][12] This function is primarily linked to the induction of DNA damage and the subsequent activation of cell cycle checkpoint proteins.[12]
Signaling Pathway of PHS-Induced Cell Cycle Arrest
Exposure to phytosphingosine leads to observable DNA damage, including the formation of micronuclei.[12] This damage triggers the DNA damage response (DDR) pathway:
-
Sensor Activation : The ATM (Ataxia-Telangiectasia Mutated) kinase is activated in response to DNA double-strand breaks.
-
Transducer Phosphorylation : ATM phosphorylates key downstream targets, including the tumor suppressor protein p53.
-
Effector Activation : Phosphorylated p53 (p-p53) upregulates the expression of the cyclin-dependent kinase inhibitor p21.[12]
-
Cell Cycle Blockade : p21 inhibits the activity of S phase-related protein complexes, specifically CDK2/Cyclin A2 and CDK2/Cyclin E1.[12] This inhibition prevents the transition from G1 to S phase or causes arrest within the S and G2/M phases of the cell cycle.[9][12][14]
Antimicrobial and Anti-inflammatory Functions
Phytosphingosine possesses significant antimicrobial and anti-inflammatory properties, making it a key component of the skin's natural defense system.[1][15][16]
Antimicrobial Activity
PHS demonstrates strong inhibitory effects against various microorganisms, including the acne-causing bacterium Propionibacterium acnes.[1][17] This antimicrobial action helps to prevent the colonization of pathogenic bacteria on the skin, thereby reducing the incidence of acne lesions.[1]
Anti-inflammatory Mechanisms
The anti-inflammatory effects of phytosphingosine are mediated through the suppression of key pro-inflammatory signaling pathways, including NF-κB and MAPKs (p38, ERK, JNK).[18] By inhibiting these pathways, PHS reduces the production of pro-inflammatory cytokines such as IL-1α, IL-1β, IL-6, IL-8, and TNF-α.[15][18] This activity helps to soothe irritated skin and reduce the redness and swelling associated with inflammatory skin conditions like acne, eczema, and psoriasis.[1][15][17]
| Cytokine/Factor | Effect of PHS | Implication | Reference |
| P. acnes | Inhibits growth | Acne management | [1] |
| IL-1α, IL-1β, IL-6, TNF-α | Suppresses mRNA levels | Reduces inflammation | [15] |
| NF-κB, MAPK (p38, ERK, JNK) | Inhibits signaling | Blocks inflammatory cascade | [18] |
| PGE2, NO | Suppresses production | Reduces inflammatory mediators | [18] |
Role in Skin Barrier Function and Ceramide Biosynthesis
Phytosphingosine is a fundamental lipid in the stratum corneum, the outermost layer of the skin.[1] It serves as a precursor to ceramides, which are the dominant lipids responsible for maintaining the skin's barrier function and retaining moisture.[4][19]
Specifically, PHS stimulates the biosynthesis of phytoceramides (Ceramide NP), one of the most abundant ceramide classes in the skin.[20] It achieves this by uniquely upregulating the expression of several key enzymes in the ceramide synthesis pathway:[20][21]
-
Dihydroceramide C4-desaturase (DES2): Converts dihydroceramide into ceramide NP.
-
Ceramide Synthase 3 (CERS3)
-
ELOVL4
By boosting ceramide production, phytosphingosine reinforces the skin's lipid barrier, reduces transepidermal water loss (TEWL), and enhances skin hydration.[1][5]
Detailed Experimental Protocols
Protocol for Analysis of Phytosphingosine-Induced Apoptosis
This protocol outlines the key steps to determine and quantify apoptosis in human cancer cells treated with phytosphingosine.[6][8]
-
Cell Culture and Treatment :
-
Culture human cancer cells (e.g., Jurkat, NCI-H460) in appropriate media (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.
-
Seed cells to an appropriate density and allow them to attach or stabilize.
-
Treat cells with varying concentrations of phytosphingosine (e.g., 5-10 µg/ml) dissolved in a suitable solvent (e.g., DMSO). Include a vehicle-only control.
-
-
Hoechst 33258 Staining for Nuclear Morphology :
-
After treatment, harvest cells and wash with PBS.
-
Fix cells (e.g., with 4% paraformaldehyde).
-
Stain cells with Hoechst 33258 solution.
-
Observe cells under a fluorescence microscope. Apoptotic cells will display condensed chromatin and fragmented nuclei.
-
-
Flow Cytometry for Sub-G1 Analysis :
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash cells and resuspend in PBS containing RNase A and propidium iodide (PI).
-
Analyze the cell population using a flow cytometer. The sub-G1 peak, representing cells with fragmented DNA, indicates the apoptotic population.[6]
-
-
DNA Fragmentation Assay :
-
Harvest treated cells and lyse them.
-
Extract DNA using a phenol-chloroform extraction method or a commercial kit.
-
Run the extracted DNA on a 1.5-2% agarose gel.
-
Visualize the DNA under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.[6]
-
-
Western Blot for Caspase and PARP Cleavage :
-
Prepare total cell lysates from treated and control cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against caspase-8, caspase-9, caspase-3, and PARP.
-
Use appropriate secondary antibodies and detect signals using an enhanced chemiluminescence (ECL) system. Cleavage of these proteins is a hallmark of apoptosis.[8]
-
Protocol for Antimicrobial Activity Assay
This protocol describes a method to test the inhibitory effect of phytosphingosine on microbial growth.[17]
-
Microorganism Preparation : Culture the target microorganism (e.g., P. acnes) in a suitable liquid broth until it reaches the logarithmic growth phase.
-
Inoculation : Prepare agar plates with the appropriate growth medium. Spread a standardized inoculum of the microorganism onto the surface of the plates.
-
Application of PHS : Create wells in the agar or place sterile paper discs onto the surface. Apply a known concentration of phytosphingosine solution to the wells/discs. Use a vehicle control and a positive control (e.g., an antibiotic like triclosan).[17]
-
Incubation : Incubate the plates under conditions optimal for the microorganism's growth (e.g., anaerobically for P. acnes).
-
Measurement : After incubation, measure the diameter of the zone of inhibition (the clear area around the well/disc where microbial growth is prevented). A larger zone indicates greater antimicrobial activity.
Conclusion
Phytosphingosine is a multifaceted sphingolipid with profound effects on critical cellular processes. Its ability to induce apoptosis and cell cycle arrest in cancer cells highlights its potential as an anti-cancer agent.[8][12][22] Concurrently, its anti-inflammatory and antimicrobial properties, coupled with its fundamental role in maintaining skin barrier integrity, underscore its therapeutic value in dermatology and cosmetic science.[1][3][17] The detailed mechanisms presented in this guide, involving direct caspase activation, mitochondrial disruption, and modulation of key signaling pathways like NF-κB and MAPK, provide a solid foundation for future research and the development of novel therapeutic strategies targeting these cellular events.
References
- 1. clinikally.com [clinikally.com]
- 2. embopress.org [embopress.org]
- 3. specialchem.com [specialchem.com]
- 4. Phytosphingosine: Definition, Products, and Uses [healthline.com]
- 5. skinkraft.com [skinkraft.com]
- 6. Phytosphingosine induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. scispace.com [scispace.com]
- 9. Phytosphingosine induced mitochondria‐involved apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phytosphingosine-induced cell apoptosis via a mitochondrially mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phytosphingosine inhibits cell proliferation by damaging DNA in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phytosphingosine inhibits the growth of lung adenocarcinoma cells by inducing G2/M-phase arrest, apoptosis, and mitochondria-dependent pathway cell death in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Induction of apoptosis and expression of cell cycle regulatory proteins in response to a phytosphingosine derivative in HaCaT human keratinocyte cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Phytosphingosine (Explained + Products) [incidecoder.com]
- 17. scispace.com [scispace.com]
- 18. Anti-inflammatory effects of phytosphingosine-regulated cytokines and NF-kB and MAPK mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Phytosphingosine Increases Biosynthesis of Phytoceramide by Uniquely Stimulating the Expression of Dihydroceramide C4-desaturase (DES2) in Cultured Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
D-ribo-Phytosphingosine metabolism and pathways
An In-depth Technical Guide to D-ribo-Phytosphingosine Metabolism and Pathways
Introduction
D-ribo-phytosphingosine (PHS), a bioactive sphingolipid, is a fundamental structural component of cell membranes in a variety of organisms, including fungi, plants, and mammals.[1][2] Structurally, it is an 18-carbon amino alcohol backbone, similar to other sphingoid bases like sphingosine and sphinganine, but with a distinct hydroxyl group at the C4 position.[2][3] Beyond its structural role, PHS and its metabolites are critical signaling molecules involved in a myriad of cellular processes, such as cell death, stress responses, and regulation of enzyme activity.[2][4][5] In human skin, PHS is a key precursor for the synthesis of phytoceramides, which are essential for maintaining the epidermal permeability barrier.[6][7]
This technical guide provides a comprehensive overview of the core metabolic pathways of D-ribo-phytosphingosine, including its biosynthesis and degradation. It details key experimental protocols for its study and presents quantitative data to support the described mechanisms. The information is intended for researchers, scientists, and drug development professionals working in the field of sphingolipid biology.
D-ribo-Phytosphingosine Biosynthesis
The primary route for the formation of PHS-containing sphingolipids (phytoceramides) in mammals involves the hydroxylation of dihydroceramide. This reaction is catalyzed by dihydroceramide Δ4-desaturase (DES2). Free PHS can then be generated through the breakdown of these phytoceramides.
Caption: Biosynthesis pathway of D-ribo-phytosphingosine from dihydroceramide.
In cultured human keratinocytes, treatment with PHS has been shown to uniquely stimulate the expression of DES2, the enzyme responsible for converting dihydroceramide into phytoceramide (specifically Ceramide NP), leading to a significant increase in its production.[6] This suggests a positive feedback loop where PHS promotes the synthesis of its own ceramide precursors.
D-ribo-Phytosphingosine Degradation
The degradation of PHS is a multi-step pathway that occurs in the endoplasmic reticulum and ultimately converts PHS into an odd-numbered fatty acid, pentadecanoic acid (C15:0).[8][9][10] This pathway involves phosphorylation, cleavage, and a series of fatty acid α-oxidation reactions.
The entire degradation pathway consists of six main reactions:
-
Phosphorylation : PHS is phosphorylated at the C1 position by a sphingosine kinase (SPHK), likely SPHK2, to form phytosphingosine-1-phosphate (PHS-1-P).[11]
-
Cleavage : PHS-1-P is irreversibly cleaved by sphingosine-1-phosphate lyase (SGPL1) to produce 2-hydroxy-hexadecanal (a C16 fatty aldehyde) and phosphoethanolamine.[11][12]
-
Oxidation : The fatty aldehyde is oxidized to 2-hydroxypalmitic acid (a C16 2-hydroxy fatty acid) by the aldehyde dehydrogenase ALDH3A2.[10][11]
-
CoA Addition : 2-hydroxypalmitic acid is converted to its CoA thioester, 2-hydroxy-palmitoyl-CoA, by an acyl-CoA synthetase.[11]
-
C1 Removal (α-oxidation) : The 2-hydroxyacyl-CoA lyase 2 (HACL2) removes the carboxyl group, yielding a C15 fatty aldehyde, pentadecanal.[10][11]
-
Final Oxidation : Pentadecanal is oxidized by ALDH3A2 to the final product, pentadecanoic acid (C15:0).[10][11]
Caption: The multi-step degradation pathway of D-ribo-phytosphingosine.
Role in Signaling
Like sphingosine, PHS can be phosphorylated by sphingosine kinases (SphK) to form phytosphingosine-1-phosphate (PHS-1-P).[13][14] This phosphorylated form is a potent signaling molecule. In plants, PHS and PHS-1-P are involved in stress signaling and plant immunity, including the induction of systemic acquired resistance.[14] In mammalian cells, while less studied than sphingosine-1-phosphate (S1P), PHS-1-P is expected to have comparable roles in modulating cellular processes.[4][13] The balance between PHS/PHS-1-P and their ceramide counterparts is regulated by kinases and phosphatases, forming a dynamic equilibrium that can dictate cellular fate, such as apoptosis or survival.[15]
Caption: The reversible phosphorylation of PHS creates the signaling molecule PHS-1-P.
Quantitative Data Summary
Quantitative analysis of sphingolipids is crucial for understanding their metabolic flux and signaling functions. The following tables summarize key quantitative findings from the literature.
Table 1: Effect of PHS Treatment on Gene Expression in Human Keratinocytes
| Gene | Function | Fold Change upon PHS Treatment |
| SPT | Serine palmitoyltransferase (de novo synthesis) | Markedly Increased |
| CERS3 | Ceramide Synthase 3 | Markedly Increased |
| ELOVL4 | Fatty acid elongase | Markedly Increased |
| DES2 | Dihydroceramide C4-desaturase | Uniquely & Markedly Increased |
Data synthesized from a study on cultured human keratinocytes, which showed that PHS treatment stimulates the expression of key genes in ceramide biosynthesis.[6]
Table 2: LC-MS/MS Analysis of Ceramide Species after PHS Treatment
| Ceramide Species | Fold Change upon PHS Treatment |
| Ceramide NP (Phytoceramide) | > 20-fold increase |
| Ceramide NS | No significant enhancement |
| Ceramide NDS | No significant enhancement |
This data, from liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, highlights the specific and dramatic increase in phytoceramide levels following PHS treatment in keratinocytes.[6]
Experimental Protocols
The study of PHS metabolism relies on a suite of advanced biochemical and analytical techniques.
Quantification of PHS by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the specific and sensitive quantification of sphingolipids from complex biological samples.[16][17] The method involves lipid extraction, chromatographic separation, and detection by mass spectrometry.
Methodology:
-
Internal Standard Spiking : Prior to extraction, samples (e.g., cell lysates, plasma) are spiked with a known amount of a deuterated internal standard, such as Phytosphingosine-d7, to correct for sample loss and matrix effects.[2]
-
Lipid Extraction : Lipids are extracted from the aqueous sample using a biphasic solvent system, typically a modified Bligh-Dyer extraction with chloroform, methanol, and water.
-
Chromatographic Separation : The lipid extract is injected into a liquid chromatography system, usually with a C18 reversed-phase column. A gradient of organic solvents is used to separate the different sphingolipid species based on their polarity.
-
Mass Spectrometry Detection : The eluent from the LC is directed into a tandem mass spectrometer. PHS is typically ionized using electrospray ionization (ESI) in positive mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion (e.g., m/z 318.3 for PHS) is selected and fragmented, and a specific product ion is monitored.[17][18]
Caption: General experimental workflow for quantifying PHS using LC-MS/MS.
Sphingosine Kinase (SphK) Activity Assay
This assay measures the activity of SphK, the enzyme that phosphorylates PHS. A common method relies on quantifying the amount of ATP consumed during the phosphorylation reaction.[19]
Methodology:
-
Reaction Setup : The reaction is initiated by mixing the enzyme source (e.g., purified recombinant enzyme or cell lysate), the sphingoid substrate (PHS or sphingosine), and a known concentration of ATP in a reaction buffer.
-
Incubation : The reaction is allowed to proceed for a set time (e.g., 30-120 minutes) at an optimal temperature (e.g., 37°C).
-
Reaction Termination & ATP Detection : The reaction is stopped, and an ATP detection reagent is added. This reagent typically contains luciferase and its substrate, luciferin. The remaining ATP fuels a light-producing reaction.
-
Signal Measurement : The luminescence is measured using a luminometer. The signal is inversely proportional to the SphK activity; lower light levels indicate higher ATP consumption and thus higher kinase activity.[19]
Sphingosine-1-Phosphate Phosphatase (SPPase) Activity Assay
SPPase activity can be determined by measuring the release of inorganic phosphate (Pi) from the PHS-1-P substrate.
Methodology:
-
Reaction Setup : The enzyme source is incubated with the substrate, PHS-1-P, in a suitable buffer.
-
Incubation : The mixture is incubated to allow the enzymatic dephosphorylation to occur.
-
Phosphate Detection : The reaction is stopped, and a reagent that forms a colored complex with free inorganic phosphate, such as Malachite Green, is added.[20]
-
Quantification : The absorbance of the colored complex is measured with a spectrophotometer. The amount of phosphate released is calculated by comparing the absorbance to a standard curve generated with known concentrations of phosphate.[20] This value is directly proportional to the SPPase activity.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phytosphingosine and C2-phytoceramide induce cell death and inhibit carbachol-stimulated phospholipase D activation in Chinese hamster ovary cells expressing the Caenorhabditis elegans muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytosphingosine Increases Biosynthesis of Phytoceramide by Uniquely Stimulating the Expression of Dihydroceramide C4-desaturase (DES2) in Cultured Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of the phytosphingosine metabolic pathway leading to odd-numbered fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cris.huji.ac.il [cris.huji.ac.il]
- 10. Phytosphingosine degradation pathway includes fatty acid α-oxidation reactions in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phytosphingosine degradation pathway includes fatty acid α-oxidation reactions in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chemical synthesis of D-ribo-phytosphingosine-1-phosphate, a potential modulator of cellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phytosphingosine induces systemic acquired resistance through activation of sphingosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sphingosine-1-phosphate phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sphingolipid Analysis in Clinical Research | Springer Nature Experiments [experiments.springernature.com]
- 17. lipidmaps.org [lipidmaps.org]
- 18. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 19. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 20. Assaying Phosphoinositide Phosphatases | Springer Nature Experiments [experiments.springernature.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Role of D-ribo-phytosphingosine in Yeast and Mammals
Abstract
D-ribo-phytosphingosine (PHS) is a bioactive sphingolipid, a class of lipids integral to cellular structure and signaling.[1][2] As a structural backbone of more complex sphingolipids, PHS is prevalent in fungi, plants, and to a lesser extent, mammalian tissues.[1] Beyond its structural role, PHS and its phosphorylated derivative, phytosphingosine-1-phosphate (PHS1P), have emerged as critical signaling molecules in a variety of cellular processes. In the budding yeast Saccharomyces cerevisiae, PHS is a key mediator of the heat stress response and regulates cell growth and nutrient uptake.[1][2][3] In mammals, PHS exhibits potent pro-apoptotic activity in cancer cells and is involved in modulating inflammatory and immune responses.[2][4] This technical guide provides a comprehensive overview of the biological functions of D-ribo-phytosphingosine in yeast and mammals, with a focus on its signaling pathways, quantitative effects, and the experimental methodologies used for its study.
Introduction to D-ribo-phytosphingosine
D-ribo-phytosphingosine, chemically known as (2S,3S,4R)-2-aminooctadecane-1,3,4-triol, is a long-chain amino alcohol that serves as a fundamental component of sphingolipids.[1][5] Unlike sphingosine, the major long-chain base in mammals, phytosphingosine contains a hydroxyl group at the C-4 position.[6][7] This structural difference arises from distinct metabolic pathways in yeast and mammals.[6][8] While readily available from yeast fermentation processes, PHS is also found in mammalian tissues, particularly in the epidermis, where it contributes to the skin's barrier function.[1][9] Its diverse biological activities, ranging from structural support to intricate cellular signaling, have made it a subject of significant research interest.[2]
Biological Role of D-ribo-phytosphingosine in Yeast (S. cerevisiae)
In Saccharomyces cerevisiae, sphingolipids are essential for viability, and PHS is a central molecule in their metabolism and signaling.[6]
Structural and Metabolic Hub
The biosynthesis of sphingolipids in yeast begins with the condensation of serine and palmitoyl-CoA.[8] Through a series of enzymatic steps, dihydrosphingosine (DHS) is formed. The C-4 hydroxylase Sur2p then converts DHS to phytosphingosine (PHS).[8][10] PHS can then be acylated to form phytoceramide or phosphorylated by the kinases Lcb4p and Lcb5p to generate phytosphingosine-1-phosphate (PHS1P).[10][11] These complex sphingolipids are integral components of the plasma membrane and are involved in protein sorting and the formation of lipid microdomains.[6]
Signaling Functions
Heat Stress Response: One of the most well-characterized roles of PHS in yeast is its involvement in the heat stress response.[2][12] Increased temperatures lead to a rapid accumulation of PHS, which in turn inhibits nutrient import and arrests cell growth, allowing the cell to adapt to the stressful conditions.[3][11]
Growth Inhibition and Nutrient Import: Exogenous application of PHS has been shown to specifically inhibit yeast growth.[3] This effect is mediated by the inhibition of nutrient transporters for substances like uracil, tryptophan, leucine, and histidine.[3] Genetic studies using mutant yeast strains have confirmed that PHS itself, rather than its metabolites like phytoceramide or PHS1P, is the primary mediator of this growth inhibition.[3]
Phytosphingosine-1-Phosphate (PHS1P) Signaling: While PHS has direct signaling roles, its phosphorylated form, PHS1P, has been identified as a distinct signaling molecule.[12][13] Using an integrative analysis of genomic, transcriptomic, and lipidomic data, researchers have shown that PHS1P specifically regulates genes involved in mitochondrial respiration through the HAP complex transcription factor.[12][13] This discovery highlighted a novel signaling function for a sphingolipid previously thought to be only a metabolic intermediate.
Biological Role of D-ribo-phytosphingosine in Mammals
In mammalian cells, PHS is less abundant than in yeast but plays crucial roles, particularly in the skin and in regulating cell fate.
Skin Barrier Function
PHS is a natural component of the human stratum corneum, the outermost layer of the skin.[9][14] As a constituent of ceramides, it is essential for maintaining the skin's lipid barrier, which protects against environmental damage and prevents excessive water loss.[1]
Induction of Apoptosis in Cancer Cells
A significant area of research is the potent pro-apoptotic (cell death-inducing) activity of PHS in various human cancer cell lines.[4] PHS treatment triggers several key apoptotic events:
-
Caspase Activation: It induces the activation of initiator caspase-8 in a death receptor-independent manner, as well as the downstream executioner caspases-9 and -3.[4]
-
Mitochondrial Pathway: PHS promotes the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[4] This disrupts the mitochondrial membrane potential and leads to the release of cytochrome c into the cytoplasm, a critical step in activating the intrinsic apoptotic pathway.[4]
-
Bcl-2 Family Modulation: PHS has been observed to diminish the interaction between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, further promoting cell death.[4]
These findings suggest that PHS could be a potential therapeutic agent for cancer treatment.[4]
Anti-inflammatory and Immunomodulatory Properties
Phytosphingosine and its derivatives have been noted for their anti-inflammatory and immunomodulatory activities, although the mechanisms are still being elucidated.[2] These properties are of interest for dermatological applications and the treatment of inflammatory conditions.
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological effects of D-ribo-phytosphingosine.
Table 1: Effects of Exogenous D-ribo-phytosphingosine on Yeast
| Parameter | Organism | Concentration | Effect | Reference |
| Growth Inhibition | S. cerevisiae | 20 µM | Inhibition of cell growth | [3] |
| Nutrient Uptake | S. cerevisiae | 20 µM | Inhibition of uracil, tryptophan, leucine, and histidine uptake | [3] |
| Hypersensitivity | S. cerevisiae (elo2Δ mutant) | 5 µM | Increased sensitivity to PHS-induced growth inhibition | [3] |
Table 2: Apoptotic Effects of D-ribo-phytosphingosine on Human Cancer Cells
| Cell Line | Assay | Concentration | Observation | Reference |
| Various Human Cancer Cells | Hoechst 33258 Staining | Not Specified | Features of apoptosis observed | [4] |
| Various Human Cancer Cells | Flow Cytometry | Not Specified | Increase in sub-G1 population (indicative of apoptosis) | [4] |
| Various Human Cancer Cells | DNA Fragmentation Assay | Not Specified | DNA laddering characteristic of apoptosis | [4] |
| Various Human Cancer Cells | Western Blot | Not Specified | Cleavage of Poly(ADP-ribose) polymerase (PARP) | [4] |
Experimental Protocols
Protocol for Sphingolipid Extraction and Analysis by LC-MS
This protocol provides a general method for the analysis of sphingolipids, including PHS, from cell cultures.
1. Cell Harvesting and Quenching:
- Harvest cultured cells (e.g., yeast or mammalian) by centrifugation.
- Wash the cell pellet with ice-cold PBS.
- Quench metabolic activity by resuspending the pellet in a pre-chilled extraction solvent mixture, typically chloroform:methanol (1:2, v/v).
2. Lipid Extraction (Bligh-Dyer Method):
- Add an appropriate internal standard (e.g., Phytosphingosine-d7) to the sample for quantification.[7]
- Vortex the mixture vigorously for 15 minutes at 4°C.
- Add chloroform and water to induce phase separation. The final ratio should be approximately chloroform:methanol:water (2:2:1.8, v/v/v).
- Centrifuge to separate the aqueous (upper) and organic (lower) phases.
- Carefully collect the lower organic phase containing the lipids.
- Dry the extracted lipids under a stream of nitrogen gas.
3. LC-MS/MS Analysis:
- Reconstitute the dried lipid extract in a suitable solvent for liquid chromatography (e.g., methanol).
- Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
- Use a suitable column (e.g., C18 reverse-phase) and a gradient elution program to separate the different lipid species.
- The mass spectrometer is operated in a mode (e.g., Multiple Reaction Monitoring - MRM) that allows for the specific detection and quantification of PHS and other sphingolipids based on their unique mass-to-charge ratios and fragmentation patterns.
Protocol for Assessing PHS-Induced Apoptosis by Western Blot
This protocol describes the detection of key apoptotic markers in mammalian cells treated with PHS.
1. Cell Culture and Treatment:
- Plate mammalian cells at an appropriate density and allow them to adhere overnight.
- Treat the cells with the desired concentration of PHS (dissolved in a suitable vehicle like DMSO or ethanol) for various time points (e.g., 0, 6, 12, 24 hours). Include a vehicle-only control.
2. Cell Lysis:
- After treatment, wash the cells with ice-cold PBS.
- Lyse the cells directly on the plate using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
- Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
3. Protein Quantification:
- Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bax, anti-cytochrome c). Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
- Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[15]
Visualization of Pathways and Workflows
Sphingolipid Metabolism in S. cerevisiae
Caption: Core sphingolipid metabolic pathway in S. cerevisiae.
PHS-Induced Apoptotic Signaling in Mammalian Cells
Caption: PHS-induced apoptotic signaling cascade in mammalian cells.
Experimental Workflow for PHS Bioactivity
Caption: Workflow for investigating the biological effects of PHS.
Conclusion
D-ribo-phytosphingosine is a multifaceted sphingolipid that transcends its role as a simple structural component. In yeast, it is a critical regulator of the cellular response to stress and a gatekeeper of nutrient utilization. In mammals, it is not only integral to skin health but also a potent endogenous molecule that can trigger programmed cell death in cancer cells. The distinct signaling pathways modulated by PHS and its phosphorylated derivatives in these different organisms underscore the evolutionary importance and functional diversity of sphingolipid signaling. Further research into the specific protein targets and downstream effectors of PHS will undoubtedly provide deeper insights into fundamental cellular processes and may pave the way for novel therapeutic strategies in oncology and dermatology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phytosphingosine as a specific inhibitor of growth and nutrient import in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytosphingosine induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytosphingosine | C18H39NO3 | CID 122121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Rescue of cell growth by sphingosine with disruption of lipid microdomain formation in Saccharomyces cerevisiae deficient in sphingolipid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. The Yeast Sphingolipid Signaling Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipotype.com [lipotype.com]
- 10. aocs.org [aocs.org]
- 11. Yeast Sphingolipids: Recent developments in understanding biosynthesis, regulation, and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revealing a signaling role of phytosphingosine-1-phosphate in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Revealing a signaling role of phytosphingosine-1-phosphate in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sphingolipidomics and the Critical Role of Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sphingolipidomics
Sphingolipidomics is a specialized branch of lipidomics that focuses on the comprehensive analysis of sphingolipids, a class of lipids characterized by a sphingoid base backbone.[1] These molecules are not merely structural components of cellular membranes but also serve as critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[2][3] The complexity of the sphingolipidome, with its vast number of structurally distinct molecular species, necessitates advanced analytical techniques for accurate identification and quantification.[4][5] This guide provides an in-depth overview of the core concepts in sphingolipidomics, with a particular focus on the indispensable role of internal standards in achieving reliable quantitative data.
Sphingolipids are broadly categorized into ceramides, sphingomyelins, and glycosphingolipids.[3] Ceramide, the simplest sphingolipid, consists of a sphingoid base linked to a fatty acid via an amide bond. It serves as a central hub in sphingolipid metabolism, from which more complex sphingolipids are synthesized.[6] The "sphingolipid rheostat," a concept that describes the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), highlights the importance of accurately quantifying these key signaling molecules.
The Imperative for Internal Standards in Quantitative Sphingolipidomics
Quantitative analysis in sphingolipidomics is fraught with challenges, including variations in extraction efficiency, matrix effects during ionization, and instrument response.[7] Internal standards (IS) are essential for correcting these variations and ensuring the accuracy and reproducibility of quantitative data.[7] An ideal internal standard is a molecule that is chemically similar to the analyte of interest but can be distinguished by mass spectrometry, typically through stable isotope labeling (e.g., ¹³C or ²H).[8]
Stable isotope-labeled lipids are considered the gold standard for absolute quantification in lipidomics.[8] These standards are added to the sample at the very beginning of the workflow, ideally before extraction, to account for variability in every subsequent step.[9] Commercially available internal standard mixtures, such as the SPLASH™ LIPIDOMIX™, provide a convenient solution by offering a range of isotope-labeled standards covering major lipid classes, including sphingolipids.[10]
The fundamental principle behind the use of internal standards is that the IS and the endogenous analyte will behave identically during sample preparation and analysis. By measuring the ratio of the analyte signal to the internal standard signal, any variations introduced during the process can be normalized, leading to a more accurate quantification of the analyte's concentration.
Key Signaling Pathways in Sphingolipid Metabolism
Understanding the major metabolic pathways is crucial for interpreting sphingolipidomics data. Below are diagrams of three central pathways: the de novo synthesis pathway, the sphingomyelin catabolism and ceramide signaling pathway, and the sphingosine-1-phosphate (S1P) signaling pathway.
De Novo Sphingolipid Synthesis Pathway
This pathway describes the synthesis of ceramides from basic building blocks.
References
- 1. biochem.wustl.edu [biochem.wustl.edu]
- 2. A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 6. Lipid extraction by folch method | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of D-ribo-Phytosphingosine-13C2,d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of D-ribo-Phytosphingosine-13C2,d2, a stable isotope-labeled version of the naturally occurring sphingolipid, D-ribo-phytosphingosine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and cellular biology, particularly in the field of sphingolipid metabolism and signaling.
Introduction
D-ribo-Phytosphingosine is a bioactive sphingoid base that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2] Its involvement in key signaling pathways has made it a molecule of significant interest in biomedical research. The isotopically labeled variant, this compound, is an indispensable tool for researchers, primarily utilized as an internal standard in mass spectrometry for the accurate quantification of its unlabeled counterpart in complex biological samples.[3][4] It is also employed in metabolic labeling studies to trace the metabolic fate of phytosphingosine in cellular systems.[5][6][7]
Physical and Chemical Properties
The physical and chemical properties of this compound are nearly identical to those of the unlabeled D-ribo-Phytosphingosine, with the primary difference being a higher molecular weight due to the presence of two carbon-13 and two deuterium isotopes.
Table 1: Physical and Chemical Properties of D-ribo-Phytosphingosine and its Isotopically Labeled Analog
| Property | D-ribo-Phytosphingosine | This compound | Data Source |
| Chemical Formula | C₁₈H₃₉NO₃ | ¹³C₂C₁₆H₃₇D₂NO₃ | [8][9] |
| Molecular Weight | 317.5 g/mol | Approx. 321.5 g/mol | [8][9] |
| Appearance | White to off-white solid | Expected to be a white to off-white solid | [10] |
| Melting Point | 102 °C | Not empirically determined, but expected to be very similar to the unlabeled form. | [10] |
| Solubility | Soluble in Ethanol (up to 2 mg/ml), DMF (10 mg/ml), DMSO (2 mg/ml).[8][10] | Expected to have similar solubility. | |
| Stability | Stable for 1 year from date of purchase as supplied. Solutions in ethanol may be stored at -20°C for up to 1 month.[10] | Expected to have similar stability. |
Note: Properties for this compound are based on the properties of the unlabeled compound and the known mass increase from isotopic labeling. Direct experimental data for the labeled compound is not widely available.
Signaling Pathways Involving Phytosphingosine
Phytosphingosine and its derivatives are integral components of cellular signaling cascades that regulate critical cellular functions. A primary mechanism of action is the induction of apoptosis (programmed cell death) in various cell types, including cancer cells.[1][2][11][12][13]
One of the key pathways involves the activation of caspases, a family of proteases that execute the apoptotic program. Phytosphingosine has been shown to induce the activation of caspase-8, which can then initiate a cascade leading to the activation of downstream effector caspases like caspase-3.[13]
Furthermore, phytosphingosine can influence the mitochondria-mediated apoptotic pathway.[1][2][12] This involves the translocation of pro-apoptotic proteins like Bax from the cytosol to the mitochondria, leading to the release of cytochrome c.[12][13] Cytochrome c, in conjunction with other factors, activates caspase-9, which in turn activates effector caspases.
Caption: Phytosphingosine-induced apoptosis signaling pathways.
Experimental Protocols
The primary application of this compound is as an internal standard for mass spectrometry-based quantification of endogenous phytosphingosine. Below is a generalized workflow for such an experiment.
Quantification of Phytosphingosine in Biological Samples using LC-MS/MS
1. Sample Preparation and Lipid Extraction:
-
Biological samples (e.g., cells, tissues, plasma) are homogenized in a suitable buffer.
-
A known amount of this compound internal standard is added to the homogenate.
-
Lipids are extracted using a biphasic solvent system, such as chloroform/methanol/water.
-
The organic phase containing the lipids is collected and dried under a stream of nitrogen.
2. Liquid Chromatography (LC) Separation:
-
The dried lipid extract is reconstituted in a suitable solvent (e.g., methanol).
-
The sample is injected into a liquid chromatography system equipped with a C18 reverse-phase column.
-
A gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid) is used to separate the different lipid species.
3. Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC is introduced into a tandem mass spectrometer operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM) is used for detection. Specific precursor-to-product ion transitions are monitored for both the analyte (D-ribo-phytosphingosine) and the internal standard (this compound).
-
Analyte: Monitor the transition for unlabeled phytosphingosine.
-
Internal Standard: Monitor the transition for this compound, which will have a mass shift corresponding to the isotopic labels.
-
-
The peak area of the analyte is normalized to the peak area of the internal standard to correct for variations in sample extraction and instrument response.
4. Data Analysis:
-
A calibration curve is generated using known concentrations of unlabeled phytosphingosine and a fixed concentration of the internal standard.
-
The concentration of phytosphingosine in the biological sample is determined by interpolating the normalized peak area ratio from the calibration curve.
Caption: Workflow for phytosphingosine quantification using LC-MS/MS.
Conclusion
This compound is a critical tool for researchers investigating the roles of phytosphingosine in health and disease. Its use as an internal standard enables accurate and precise quantification of this important bioactive lipid, facilitating a deeper understanding of its metabolic pathways and signaling functions. This guide provides essential information to support the effective use of this isotopically labeled compound in a research setting.
References
- 1. Phytosphingosine induced mitochondria‐involved apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytosphingosine induced mitochondria-involved apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Application of stable isotopes to investigate the metabolism of fatty acids, glycerophospholipid and sphingolipid species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic labeling of sphingolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for measuring sphingolipid metabolism in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Phytosphingosine | C18H39NO3 | CID 122121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Phytosphingosine | 554-62-1 [chemicalbook.com]
- 11. Induction of apoptosis and expression of cell cycle regulatory proteins in response to a phytosphingosine derivative in HaCaT human keratinocyte cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phytosphingosine inhibits the growth of lung adenocarcinoma cells by inducing G2/M-phase arrest, apoptosis, and mitochondria-dependent pathway cell death in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
D-ribo-Phytosphingosine-13C2,d2 certificate of analysis
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of D-ribo-Phytosphingosine-13C2,d2, a stable isotope-labeled version of the naturally occurring sphingolipid, D-ribo-phytosphingosine. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their studies.
D-ribo-phytosphingosine is a crucial bioactive lipid involved in various cellular processes. It is a fundamental component of ceramides and other complex sphingolipids, playing a significant role in maintaining the structural integrity of cell membranes.[1][2] Furthermore, it acts as a signaling molecule, modulating cellular growth and mediating the heat stress response in yeast.[2] Its involvement extends to the synthesis of other key lipid mediators, including phytosphingosine-1-phosphate and inositol phosphorylceramide.[2][3]
The isotopically labeled this compound serves as an invaluable internal standard for quantitative analysis of phytosphingosine and related sphingolipids using mass spectrometry-based techniques.[4] Its known concentration and distinct mass shift allow for precise and accurate quantification in complex biological matrices.
Physicochemical Properties and Specifications
The following tables summarize the typical physicochemical properties and specifications for D-ribo-Phytosphingosine and its isotopically labeled forms, based on data from various suppliers. Note that exact values may vary by lot and supplier, and users should always refer to the specific Certificate of Analysis provided with their product.
Table 1: General Properties of D-ribo-Phytosphingosine
| Property | Value |
| Synonyms | 4-D-Hydroxysphinganine, (2S,3S,4R)-2-aminooctadecane-1,3,4-triol |
| Molecular Formula | C18H39NO3 |
| Molecular Weight | 317.5 g/mol [5] |
| Appearance | White to off-white powder |
| Purity | >99% (by TLC)[1][2] |
| Storage Temperature | -20°C[1][2] |
| Solubility | Soluble in methanol[6] |
Table 2: Isotopic Labeling Specifications for this compound
| Property | Value |
| Isotopic Labels | 2 x 13C, 2 x 2H (Deuterium) |
| Expected Molecular Formula | C16 13C2 H37 2H2 NO3 |
| Expected Molecular Weight | ~321.5 g/mol |
| Isotopic Purity | Typically ≥99% |
Experimental Protocols
Preparation of Stock Solutions
A common procedure for preparing a stock solution of D-ribo-Phytosphingosine involves dissolving the powdered compound in an appropriate organic solvent.
Materials:
-
This compound powder
-
Methanol (LC-MS grade)
-
Glass vial with a PTFE-lined cap
-
Analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a clean glass vial.
-
Add the calculated volume of methanol to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Cap the vial tightly and vortex thoroughly to dissolve the powder.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C.
Quantification of Phytosphingosine in Biological Samples by LC-MS/MS
This protocol outlines a general workflow for the quantification of endogenous phytosphingosine in a biological sample, such as cell lysates or tissue homogenates, using this compound as an internal standard.
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
This compound internal standard stock solution
-
Extraction solvent (e.g., chloroform:methanol mixture)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Experimental Workflow:
References
- 1. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 2. D-ribo-Phytosphingosine powder Avanti Lipids [sigmaaldrich.com]
- 3. Chemical synthesis of D-ribo-phytosphingosine-1-phosphate, a potential modulator of cellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Phytosphingosine | C18H39NO3 | CID 122121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols for the Quantification of D-ribo-Phytosphingosine using D-ribo-Phytosphingosine-13C2,d2 as an Internal Standard by LC-MS/MS
Authored for Researchers, Scientists, and Drug Development Professionals.
Introduction
D-ribo-phytosphingosine is a bioactive sphingolipid that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.[1] It is a key component of ceramides in the skin and is involved in signaling pathways that regulate inflammation and other physiological responses. Accurate quantification of D-ribo-phytosphingosine in biological matrices is essential for understanding its role in health and disease and for the development of novel therapeutics.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and specific quantification of lipids.[2] The use of a stable isotope-labeled internal standard, such as D-ribo-Phytosphingosine-13C2,d2, is critical for achieving high accuracy and precision. This internal standard mimics the analyte's chemical and physical properties, thereby compensating for variations in sample preparation, chromatographic retention, and ionization efficiency. This application note provides a detailed protocol for the quantification of D-ribo-phytosphingosine in a cell culture matrix using this compound as an internal standard.
Signaling Pathway of Phytosphingosine
Phytosphingosine and its phosphorylated derivative, phytosphingosine-1-phosphate, are involved in multiple signaling pathways. For instance, in dermatology, phytosphingosine is known to modulate the microphthalmia-associated transcription factor (MITF) signaling pathway, which is a key regulator of melanogenesis. By influencing this pathway, phytosphingosine can inhibit melanin synthesis. Additionally, phytosphingosine and its derivatives have been shown to ameliorate skin inflammation by inhibiting the NF-κB and JAK/STAT signaling pathways in keratinocytes.
Figure 1: Simplified diagram of a phytosphingosine anti-inflammatory signaling pathway.
Experimental Protocols
This protocol is designed for the quantification of D-ribo-phytosphingosine in cultured cells.
Materials and Reagents
-
D-ribo-Phytosphingosine (Analyte)
-
This compound (Internal Standard)
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
1-Butanol
-
Phosphate-Buffered Saline (PBS)
-
Cell scrapers
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
HPLC vials
Sample Preparation
-
Cell Harvesting:
-
Wash cultured cells (e.g., 1 x 10^6 cells) twice with ice-cold PBS.[3]
-
Scrape cells in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.
-
Centrifuge at 1000 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Lipid Extraction:
-
To the cell pellet, add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 500 µL of cell homogenate buffer (e.g., a buffer containing 200 mM citric acid and 270 mM disodium hydrogenphosphate, pH 4).[1]
-
Add 1 mL of 1-butanol and vortex vigorously for 1 minute.[1]
-
Add 500 µL of water-saturated 1-butanol and vortex for another minute.[1]
-
Centrifuge at 3000 x g for 10 minutes at room temperature to separate the phases.
-
Carefully transfer the upper butanol phase to a clean microcentrifuge tube.
-
Evaporate the butanol extract to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.[1]
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90% Acetonitrile with 0.2% formic acid and 10 mM ammonium formate).
-
Vortex for 30 seconds and transfer the solution to an HPLC vial with an insert for analysis.
-
LC-MS/MS Method
-
Liquid Chromatography:
-
Column: HILIC Silica Column (e.g., 50 x 2.1 mm, 1.8 µm particle size)[1]
-
Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium formate[1]
-
Mobile Phase B: Acetonitrile with 0.2% formic acid[1]
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) %A %B 0.0 10 90 2.5 50 50 3.5 50 50 3.6 10 90 | 5.0 | 10 | 90 |
-
-
Mass Spectrometry:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 400°C
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) D-ribo-Phytosphingosine 318.3 300.3 20 D-ribo-Phytosphingosine 318.3 282.3 25 | this compound | 322.3 | 304.3 | 20 |
-
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare 1 mg/mL stock solutions of D-ribo-phytosphingosine and this compound in methanol.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the D-ribo-phytosphingosine stock solution. Prepare a separate working solution for the internal standard.
-
Calibration Curve: Prepare a calibration curve by spiking a blank matrix (e.g., cell lysate from a control group) with the D-ribo-phytosphingosine working solutions to achieve a concentration range of 1-1000 ng/mL. Add a constant amount of the internal standard to each calibration standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a blank matrix in the same manner as the calibration standards.
Data Presentation
The quantitative performance of the method should be evaluated. The following table summarizes the expected performance characteristics based on similar published methods for sphingolipid analysis.[1][4]
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | 85-115% |
Workflow Visualization
Figure 2: Experimental workflow for the quantification of D-ribo-phytosphingosine.
Conclusion
This application note provides a comprehensive and detailed protocol for the accurate and precise quantification of D-ribo-phytosphingosine in cell culture samples using this compound as an internal standard with LC-MS/MS. The use of a stable isotope-labeled internal standard is crucial for minimizing analytical variability and ensuring reliable results. This method can be adapted for other biological matrices and will be a valuable tool for researchers investigating the role of phytosphingosine in various physiological and pathological processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Labeling of Sphingolipids with D-ribo-Phytosphingosine-13C2,d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a complex class of lipids that play critical roles in cell structure, signaling, and regulation.[1] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, making the study of these pathways crucial for drug development and biomedical research. Metabolic labeling with stable isotope-labeled precursors is a powerful technique to trace the dynamics of metabolic pathways in living cells.[2] D-ribo-Phytosphingosine-¹³C₂,d₂ is a stable isotope-labeled version of phytosphingosine, a sphingoid base found in yeast, plants, and some mammalian tissues.[3] This document provides detailed application notes and protocols for using D-ribo-Phytosphingosine-¹³C₂,d₂ to study sphingolipid metabolism.
The incorporation of D-ribo-Phytosphingosine-¹³C₂,d₂ into complex sphingolipids allows for their detection and quantification by mass spectrometry.[4][5] A key feature of phytosphingosine metabolism is its degradation into odd-numbered fatty acids, a pathway distinct from other sphingoid bases.[3] This unique metabolic fate allows for the tracing of its breakdown products and their subsequent incorporation into other lipid classes.
Data Presentation
Table 1: Expected Mass-to-Charge Ratios (m/z) of D-ribo-Phytosphingosine-¹³C₂,d₂ and its Metabolites. This table provides a reference for setting up mass spectrometry experiments to detect the labeled compounds. The exact m/z will depend on the fatty acid composition of the ceramides and complex sphingolipids, and the examples below use palmitic acid (16:0) for illustration.
| Compound | Abbreviation | Isotopic Label | Adduct | Expected m/z (Precursor Ion) | Expected m/z (Product Ion) |
| D-ribo-Phytosphingosine-¹³C₂,d₂ | PHS-¹³C₂,d₂ | ¹³C₂,d₂ | [M+H]⁺ | 322.3 | 304.3 |
| Phyto-ceramide(d18:0/16:0)-¹³C₂,d₂ | PhytoCer(16:0)-¹³C₂,d₂ | ¹³C₂,d₂ | [M+H]⁺ | 560.5 | 304.3 |
| Phyto-sphingomyelin(d18:0/16:0)-¹³C₂,d₂ | PhytoSM(16:0)-¹³C₂,d₂ | ¹³C₂,d₂ | [M+H]⁺ | 747.6 | 184.1 |
| Pentadecanoic acid-¹³C₂,d₂ | C15:0 FA-¹³C₂,d₂ | ¹³C₂,d₂ | [M-H]⁻ | 245.2 | 245.2 |
| Phosphatidylcholine(15:0/16:0)-¹³C₂,d₂ | PC(15:0/16:0)-¹³C₂,d₂ | ¹³C₂,d₂ | [M+H]⁺ | 736.6 | 184.1 |
Table 2: Illustrative Quantitative Data from a Time-Course Metabolic Labeling Experiment. This table shows hypothetical data from an experiment where cells are incubated with D-ribo-Phytosphingosine-¹³C₂,d₂ over 24 hours. The data represents the percentage of the labeled form of each lipid species relative to its total pool. This data is for illustrative purposes only.
| Time (hours) | Labeled PHS (%) | Labeled PhytoCer (%) | Labeled PhytoSM (%) | Labeled C15:0 FA in PC (%) |
| 0 | 0 | 0 | 0 | 0 |
| 1 | 50 | 15 | 5 | 1 |
| 4 | 25 | 40 | 20 | 5 |
| 12 | 10 | 60 | 45 | 15 |
| 24 | 5 | 55 | 50 | 25 |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells
This protocol describes the general procedure for labeling adherent mammalian cells with D-ribo-Phytosphingosine-¹³C₂,d₂. Optimization of cell type, labeling concentration, and incubation time may be required.
Materials:
-
D-ribo-Phytosphingosine-¹³C₂,d₂
-
Mammalian cell line of choice (e.g., HEK293, HeLa, CHO)
-
Complete cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well cell culture plates
-
Bovine Serum Albumin (BSA), fatty acid-free
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of D-ribo-Phytosphingosine-¹³C₂,d₂ in ethanol.
-
Complex the labeled phytosphingosine to fatty acid-free BSA. A 1:1 molar ratio is recommended.
-
Dilute the complexed D-ribo-Phytosphingosine-¹³C₂,d₂ into complete cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
-
Labeling:
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add the prepared labeling medium to each well.
-
Incubate the cells for the desired time points (e.g., 1, 4, 12, 24 hours) at 37°C in a CO₂ incubator.
-
-
Cell Harvesting:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 0.5 mL of ice-cold PBS to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until lipid extraction.
-
Protocol 2: Lipid Extraction
This protocol is for the extraction of total lipids from the cell pellets obtained in Protocol 1.
Materials:
-
Cell pellets
-
Methanol, HPLC grade
-
Chloroform, HPLC grade
-
Water, HPLC grade
-
Internal standards for sphingolipids (optional, for absolute quantification)
Procedure:
-
Resuspend the cell pellet in 100 µL of water.
-
Add 375 µL of methanol and 125 µL of chloroform.
-
Vortex vigorously for 2 minutes.
-
Add 125 µL of chloroform and 125 µL of water.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at room temperature to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, into a new tube.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).
Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of labeled sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Specific parameters will need to be optimized for the instrument used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate
-
Mobile Phase B: Methanol/acetonitrile (1:1, v/v) with 0.1% formic acid and 1 mM ammonium formate
-
Gradient: A suitable gradient from 60% B to 100% B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40-50°C
MS/MS Conditions:
-
Ionization Mode: Positive ESI for most sphingolipids, negative ESI for fatty acids.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Set up MRM transitions for the expected labeled and unlabeled sphingolipids and their metabolites (refer to Table 1).
-
Collision Energy and other source parameters: Optimize for each compound.
Mandatory Visualization
Caption: Experimental workflow for metabolic labeling.
Caption: Phytosphingosine metabolic pathways.
References
- 1. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 3. Identification of the phytosphingosine metabolic pathway leading to odd-numbered fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of D-ribo-Phytosphingosine-13C2,d2 in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-ribo-phytosphingosine is a bioactive sphingolipid involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Its phosphorylated derivative, phytosphingosine-1-phosphate (P1P), acts as a critical signaling molecule in pathways governing stress responses, immune function, and inflammation. Accurate quantification of D-ribo-phytosphingosine in biological matrices is therefore essential for understanding its physiological and pathological roles.
This document provides a detailed protocol for the quantitative analysis of D-ribo-phytosphingosine using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of D-ribo-Phytosphingosine-13C2,d2 as an internal standard ensures high accuracy and precision by correcting for variations in sample preparation and matrix effects during analysis.
Signaling Pathways of Phytosphingosine
Phytosphingosine and its phosphorylated form, P1P, are integral components of the sphingolipid signaling cascade. Phytosphingosine can be phosphorylated by sphingosine kinases (SphK) to generate P1P.[1][2][3][4] P1P can then act as an intracellular second messenger or be exported to activate G-protein coupled receptors, initiating downstream signaling events that influence a variety of cellular functions.
References
- 1. Phytosphingosine induces systemic acquired resistance through activation of sphingosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]
- 4. Sphingosine Kinase and Sphingosine 1-Phosphate in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application of D-ribo-Phytosphingosine-13C2,d2 in Skin Barrier Research
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The skin barrier, primarily localized in the stratum corneum, is essential for preventing excessive water loss and protecting the body from external insults. Ceramides, a major class of lipids in the stratum corneum, are critical for maintaining the structural integrity and function of this barrier. Phytosphingosine-containing ceramides, such as ceramide NP, play a significant role in skin health.[1][2] Understanding the biosynthesis and metabolism of these specific ceramides is crucial for developing effective dermatological therapies. D-ribo-Phytosphingosine-13C2,d2 is a stable isotope-labeled version of the naturally occurring D-ribo-phytosphingosine, a key precursor in the synthesis of phytoceramides.[3][4] This isotopic labeling allows for the precise tracing and quantification of its metabolic fate within the complex lipid environment of the skin, offering a powerful tool for skin barrier research.[5][6]
The use of stable isotope-labeled compounds in conjunction with mass spectrometry has become a preferred method in lipidomics for its high specificity and ability to differentiate between endogenous and newly synthesized molecules.[5][7][8][9] this compound, with its dual labeling of carbon-13 and deuterium, provides a distinct mass shift that facilitates its unambiguous detection and the tracking of its incorporation into various ceramide species. This application note details the utility of this compound in elucidating the dynamics of phytoceramide metabolism and its impact on skin barrier function.
Key Applications
-
Tracing Ceramide Biosynthesis: Elucidating the metabolic pathways of phytosphingosine incorporation into various ceramide classes within keratinocytes and skin equivalents.
-
Quantifying Ceramide Turnover: Measuring the rate of synthesis and degradation of specific phytoceramides under various physiological and pathological conditions.
-
Evaluating Drug Efficacy: Assessing the impact of novel therapeutic agents on phytoceramide metabolism and skin barrier restoration.
-
Investigating Disease Pathomechanisms: Studying alterations in phytoceramide profiles in skin disorders such as atopic dermatitis and psoriasis, where ceramide imbalances are implicated.[1][10]
Experimental Protocols
Protocol 1: In Vitro Analysis of Phytoceramide Synthesis in Human Keratinocytes
This protocol describes the use of this compound to trace its incorporation into ceramides in cultured human keratinocytes.
Materials:
-
Human epidermal keratinocytes (HEK)
-
Keratinocyte growth medium
-
This compound
-
Cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Lipid extraction solvent (e.g., chloroform:methanol, 2:1 v/v)
-
Internal standards for mass spectrometry (e.g., C17-ceramide)
-
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system
Procedure:
-
Cell Culture: Culture HEKs in keratinocyte growth medium until they reach 70-80% confluency.
-
Labeling: Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol). Add the labeled phytosphingosine to the cell culture medium at a final concentration of 1-10 µM.
-
Incubation: Incubate the cells with the labeled precursor for various time points (e.g., 0, 6, 12, 24, 48 hours) to monitor the time-course of incorporation.
-
Cell Harvesting: At each time point, wash the cells with PBS, detach them using trypsin-EDTA, and centrifuge to obtain a cell pellet.
-
Lipid Extraction: Resuspend the cell pellet in PBS and add the lipid extraction solvent. Vortex thoroughly and centrifuge to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.
-
Sample Preparation for MS: Dry the lipid extract under a stream of nitrogen. Reconstitute the dried lipids in an appropriate solvent for HPLC-MS/MS analysis, adding an internal standard for quantification.
-
HPLC-MS/MS Analysis: Separate the lipid species using a suitable HPLC column and detect the labeled and unlabeled ceramides using a mass spectrometer operating in multiple reaction monitoring (MRM) or a high-resolution mode.
Protocol 2: Ex Vivo Analysis of Phytoceramide Metabolism in Human Skin Explants
This protocol outlines the application of this compound to study ceramide metabolism in a more physiologically relevant ex vivo human skin model.
Materials:
-
Human skin explants
-
Culture medium for skin explants
-
This compound
-
Topical formulation vehicle (e.g., cream or ointment base)
-
Tape stripping supplies (e.g., D-squame tape)
-
Homogenizer
-
Lipid extraction solvent
-
HPLC-MS/MS system
Procedure:
-
Explant Culture: Place human skin explants in a culture medium at the air-liquid interface.
-
Topical Application: Prepare a topical formulation containing this compound. Apply a defined amount of the formulation to the surface of the skin explants.
-
Incubation: Incubate the explants for a specified period (e.g., 24, 48, 72 hours).
-
Stratum Corneum Collection: At the end of the incubation, perform tape stripping to collect the stratum corneum layers.
-
Epidermis-Dermis Separation: Separate the epidermis from the dermis using standard techniques (e.g., heat or enzymatic digestion).
-
Lipid Extraction: Extract lipids from the tape strips, epidermis, and dermis separately using an appropriate solvent.
-
Sample Preparation and Analysis: Process the lipid extracts and analyze them by HPLC-MS/MS as described in Protocol 1.
Data Presentation
The quantitative data obtained from the mass spectrometric analysis can be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Incorporation of this compound into Ceramide NP in Human Keratinocytes
| Time (hours) | Labeled Ceramide NP (pmol/mg protein) | Unlabeled Ceramide NP (pmol/mg protein) |
| 0 | 0 | 150.2 ± 12.5 |
| 6 | 15.8 ± 2.1 | 148.9 ± 11.8 |
| 12 | 35.2 ± 3.5 | 152.1 ± 13.0 |
| 24 | 68.9 ± 5.7 | 155.4 ± 14.2 |
| 48 | 95.1 ± 8.3 | 153.8 ± 13.5 |
Table 2: Distribution of Labeled Ceramide NP in Human Skin Explants after 48 hours
| Skin Layer | Labeled Ceramide NP (ng/mg tissue) |
| Stratum Corneum | 25.6 ± 3.1 |
| Epidermis | 18.2 ± 2.5 |
| Dermis | 2.1 ± 0.5 |
Visualization of Pathways and Workflows
Figure 1: Simplified signaling pathway of phytoceramide synthesis.
Figure 2: Experimental workflow for in vitro analysis.
Figure 3: Logical relationship of isotopic labeling and detection.
Conclusion
This compound is a valuable tool for researchers in dermatology and cosmetic science. Its application allows for detailed investigation into the metabolic dynamics of phytoceramides, providing insights into skin barrier homeostasis and the mechanisms of skin diseases. The protocols and data presented here serve as a guide for designing and conducting experiments to explore the intricate role of phytosphingosine in skin health and to evaluate the efficacy of new therapeutic interventions.
References
- 1. lipotype.com [lipotype.com]
- 2. mdpi.com [mdpi.com]
- 3. Phytosphingosine Increases Biosynthesis of Phytoceramide by Uniquely Stimulating the Expression of Dihydroceramide C4-desaturase (DES2) in Cultured Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Application of stable isotopes to investigate the metabolism of fatty acids, glycerophospholipid and sphingolipid species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 9. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: D-ribo-Phytosphingosine-13C2,d2 in Neurodegenerative Disease Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field offering profound insights into the pathogenesis of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). Sphingolipids, a complex class of lipids, are not only integral structural components of cell membranes in the central nervous system but also act as critical signaling molecules involved in cell growth, differentiation, and apoptosis. Alterations in sphingolipid metabolism have been increasingly implicated in the progression of neurodegeneration.
D-ribo-Phytosphingosine is a key bioactive sphingoid base involved in various cellular processes. Its phosphorylated form, phytosphingosine-1-phosphate (P1P), is a potent signaling molecule. To accurately quantify the subtle but significant changes in phytosphingosine levels in the context of neurodegenerative diseases, highly sensitive and specific analytical methods are required. Mass spectrometry (MS)-based lipidomics, particularly when coupled with stable isotope-labeled internal standards, provides the necessary precision and accuracy.
D-ribo-Phytosphingosine-13C2,d2 is a stable isotope-labeled internal standard designed for the quantification of D-ribo-phytosphingosine by MS. Its chemical structure is nearly identical to the endogenous analyte, ensuring similar ionization efficiency and fragmentation patterns, which is crucial for correcting for variations during sample preparation and analysis. The mass shift introduced by the heavy isotopes allows for its clear differentiation from the unlabeled endogenous phytosphingosine.
Applications in Neurodegenerative Disease Research
The use of this compound as an internal standard in lipidomics studies enables researchers to:
-
Accurately Quantify Phytosphingosine Levels: Obtain precise measurements of phytosphingosine concentrations in various biological samples, including brain tissue, cerebrospinal fluid (CSF), and plasma, from patients with neurodegenerative diseases and healthy controls.
-
Investigate Altered Sphingolipid Metabolism: Elucidate the specific changes in the sphingolipid metabolic network associated with AD, PD, and other neurodegenerative conditions.
-
Identify Potential Biomarkers: Investigate whether phytosphingosine levels, either alone or in combination with other lipids, can serve as diagnostic or prognostic biomarkers for neurodegenerative diseases.
-
Elucidate Disease Mechanisms: Explore the role of phytosphingosine and its downstream signaling pathways in the molecular mechanisms underlying neurodegeneration, such as neuroinflammation and neuronal cell death.[1]
-
Evaluate Therapeutic Efficacy: Assess the impact of novel therapeutic interventions on sphingolipid metabolism in preclinical models and clinical trials.
Quantitative Data in Neurodegenerative Diseases
While specific studies utilizing this compound for absolute quantification of phytosphingosine in neurodegenerative diseases are emerging, the existing literature using other internal standards consistently points towards dysregulation of sphingolipid pathways. The following table summarizes representative relative changes in key sphingolipids, including phytosphingosine derivatives, observed in brain tissue of patients with Alzheimer's and Parkinson's disease.
| Sphingolipid | Alzheimer's Disease (Fold Change vs. Control) | Parkinson's Disease (Fold Change vs. Control) | Reference |
| Phytoceramides | No significant change | No significant change | [2] |
| Sphingosine-1-Phosphate (S1P) | Altered signaling | Reduced receptor expression[1] | [3] |
| Ceramides | Increased | Altered levels | [4][5] |
| Sulfatides | Decreased | Elevated | [5] |
Note: This table is a summary of findings from multiple studies and the exact fold changes can vary depending on the brain region, disease stage, and analytical methodology. The use of this compound is expected to provide more precise and accurate quantification of phytosphingosine itself.
Experimental Protocols
Sample Preparation from Brain Tissue
This protocol outlines the extraction of sphingolipids from brain tissue for subsequent analysis by LC-MS/MS.
Materials:
-
Frozen brain tissue (~50 mg)
-
This compound internal standard solution (in methanol)
-
Homogenizer (e.g., bead beater or sonicator)
-
Chloroform
-
Methanol
-
Deionized water
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS grade solvents
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 50 mg of frozen brain tissue in a pre-chilled tube.
-
Add a known amount of this compound internal standard solution. The amount should be optimized to be within the linear range of the calibration curve.
-
Add 1 mL of ice-cold methanol and homogenize the tissue thoroughly.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
To the homogenate, add 2 mL of chloroform and vortex vigorously for 1 minute.
-
Add 0.8 mL of deionized water and vortex again for 1 minute to induce phase separation.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new tube.
-
Re-extract the upper aqueous phase and the protein pellet with another 2 mL of chloroform, vortex, and centrifuge as before.
-
Combine the lower organic phases.
-
-
Solvent Evaporation and Reconstitution:
-
Dry the combined organic extract under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., methanol/acetonitrile).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
LC-MS/MS Analysis of Phytosphingosine
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of phytosphingosine.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid and 1 mM ammonium formate.
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: Linear gradient to 100% B
-
10-15 min: Hold at 100% B
-
15.1-20 min: Re-equilibrate at 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
MS/MS Conditions (Example for a Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Endogenous D-ribo-Phytosphingosine (C18): Precursor ion (m/z) -> Product ion (m/z). Specific m/z values need to be determined empirically but will be based on the structure of phytosphingosine.
-
This compound: Precursor ion (m/z) -> Product ion (m/z). The precursor and product ions will be shifted by +4 Da compared to the endogenous analyte.
-
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity for each transition.
Signaling Pathways and Experimental Workflows
Phytosphingosine-1-Phosphate (P1P) Signaling in Neuroinflammation
Phytosphingosine is phosphorylated by sphingosine kinases (SphK1 and SphK2) to form phytosphingosine-1-phosphate (P1P). P1P can then act as a signaling molecule by binding to S1P receptors (S1PRs) on the surface of various cells in the brain, including neurons, astrocytes, and microglia. This signaling can modulate neuroinflammatory responses.
Caption: P1P signaling in neuroinflammation.
Experimental Workflow for Neurodegenerative Disease Lipidomics
The following diagram illustrates a typical workflow for a lipidomics study investigating the role of phytosphingosine in neurodegenerative diseases, from sample collection to data analysis.
References
- 1. O-Cyclic Phytosphingosine-1-Phosphate Protects against Motor Dysfunctions and Glial Cell Mediated Neuroinflammation in the Parkinson’s Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Brain Lipidomics: Pilot Analysis of the Basal Ganglia Sphingolipidome in Parkinson’s Disease and Lewy Body Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of sphingosine-1-phosphate in the development and progression of Parkinson’s disease [frontiersin.org]
- 4. Metabolomics in Early Alzheimer's Disease: Identification of Altered Plasma Sphingolipidome Using Shotgun Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-dimensional mass spectrometry-based shotgun lipidomics and the altered lipids at the mild cognitive impairment stage of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sphingolipid Analysis using D-ribo-Phytosphingosine-13C2,d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a complex class of lipids that play critical roles not only as structural components of cell membranes but also as bioactive molecules involved in various cellular processes, including signal transduction, proliferation, apoptosis, and inflammation.[1][2] The accurate quantification of sphingolipid species is crucial for understanding their roles in health and disease and for the development of novel therapeutics. This document provides detailed protocols for the sample preparation and analysis of sphingolipids using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a specific focus on the application of D-ribo-Phytosphingosine-13C2,d2 as an internal standard for robust quantification.
The use of stable isotope-labeled internal standards, such as this compound, is the preferred method for quantitative lipidomics.[3] These standards exhibit nearly identical physical and chemical properties to their endogenous counterparts, ensuring similar extraction efficiency and ionization response, thereby correcting for variations during sample preparation and analysis.[3] This application note details a comprehensive workflow from sample extraction to data analysis, providing researchers with a reliable methodology for sphingolipid profiling.
Sphingolipid Metabolism Overview
Sphingolipid metabolism is a complex network of interconnected pathways. The de novo synthesis pathway begins with the condensation of serine and palmitoyl-CoA.[4] Through a series of enzymatic reactions, this leads to the formation of ceramides, which serve as the central hub for the synthesis of more complex sphingolipids like sphingomyelin, and glycosphingolipids.[5][6] The "salvage" pathway allows for the recycling of sphingosine back into ceramides.[6] Key bioactive sphingolipids such as sphingosine-1-phosphate (S1P) are also generated, which are involved in critical signaling cascades.
Experimental Protocols
Materials and Reagents
-
Solvents: Methanol (MeOH), Chloroform (CHCl3), Acetonitrile (ACN), Isopropanol (IPA), Water (H2O) - all LC-MS grade.
-
Acids/Bases: Formic acid, Ammonium formate, Trifluoroacetic acid (TFA).
-
Internal Standard: this compound. Prepare a stock solution in a suitable solvent (e.g., methanol).
-
Other Reagents: Butylated hydroxytoluene (BHT) as an antioxidant.[7]
-
Glassware: Use borosilicate glass tubes with Teflon-lined caps to prevent lipid adhesion.[8]
Sample Preparation Workflow
The following diagram outlines the general workflow for preparing biological samples for sphingolipid analysis.
References
- 1. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingolipid Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]
- 5. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols for Studying Sphingolipid Metabolism in Cell Culture using D-ribo-Phytosphingosine-13C2,d2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for utilizing D-ribo-Phytosphingosine-13C2,d2 as a stable isotope-labeled tracer to investigate sphingolipid metabolism in cell culture. By employing advanced mass spectrometry techniques, researchers can track the incorporation of this labeled precursor into various downstream sphingolipid species, enabling the quantitative analysis of metabolic flux through the sphingolipid salvage pathway. These insights are crucial for understanding the roles of sphingolipids in cellular processes and for the development of novel therapeutics targeting sphingolipid-related pathologies.
Introduction to D-ribo-Phytosphingosine and Sphingolipid Metabolism
Sphingolipids are a class of lipids that are integral to the structural integrity of cell membranes and are active participants in a myriad of cellular signaling pathways, including those regulating cell growth, differentiation, and apoptosis.[1][2] The metabolic network governing sphingolipid homeostasis is complex, comprising three main interconnected pathways: the de novo synthesis pathway, the catabolic/degradative pathway, and the salvage pathway.[3]
D-ribo-phytosphingosine is a key long-chain base that serves as a backbone for a variety of sphingolipids found in organisms ranging from yeast to mammals.[4] Exogenously supplied sphingoid bases are readily taken up by cultured cells and are primarily metabolized through the salvage pathway, where they are acylated to form ceramides.[1][5] These ceramides can then be further metabolized to more complex sphingolipids such as sphingomyelin and glycosphingolipids.[2][3]
The use of stable isotope-labeled precursors, such as this compound, in combination with liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a powerful and precise method for tracing the metabolic fate of these molecules.[6][7] This approach allows for the differentiation between pre-existing (unlabeled) and newly synthesized (labeled) sphingolipid pools, providing a dynamic view of sphingolipid metabolism.
Key Metabolic Pathways
The Sphingolipid Salvage Pathway
The salvage pathway is a critical component of sphingolipid metabolism, responsible for recycling sphingoid bases derived from the breakdown of complex sphingolipids.[1][3] As illustrated below, exogenous D-ribo-Phytosphingosine enters this pathway and is utilized by ceramide synthases to generate phytoceramides. These can then be converted into a variety of complex sphingolipids.
Figure 1: Incorporation of this compound into the sphingolipid salvage pathway.
Experimental Workflow
A typical experimental workflow for studying sphingolipid metabolism using this compound involves several key steps, from cell culture and labeling to sample preparation and analysis.
Figure 2: General experimental workflow for metabolic labeling studies.
Detailed Experimental Protocols
Materials and Reagents
-
This compound (Supplier to be specified)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol, Chloroform, Water (LC-MS grade)
-
Internal standards (e.g., C17-sphingosine, C17-ceramide)
-
Cell scrapers
-
Glass vials with Teflon-lined caps
Protocol for Metabolic Labeling of Cultured Cells
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of harvesting. Allow cells to adhere and grow for 24-48 hours.
-
Preparation of Labeling Medium: Prepare the metabolic labeling medium by dissolving this compound in a suitable vehicle (e.g., ethanol) and then diluting it in the cell culture medium to a final concentration of 5-20 µM. Ensure the final concentration of the vehicle is non-toxic to the cells (typically <0.1%).
-
Labeling: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to each well.
-
Incubation: Incubate the cells for the desired time points (e.g., 0, 1, 4, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol for Lipid Extraction
-
Harvesting: At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Quenching and Collection: Add 1 mL of ice-cold methanol to each well to quench metabolic activity. Scrape the cells and transfer the cell suspension to a glass tube.
-
Lipid Extraction (Bligh-Dyer Method):
-
To the methanol suspension, add 0.5 mL of chloroform and vortex thoroughly.
-
Add 1 mL of chloroform and 0.9 mL of water, vortexing after each addition to ensure a single phase.
-
Vortex for an additional 2 minutes, then centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids into a new glass vial.
-
-
Drying and Reconstitution: Evaporate the solvent from the lipid extract under a gentle stream of nitrogen. Reconstitute the dried lipid film in a known volume (e.g., 100-200 µL) of a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).
Protocol for LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.
-
Mobile Phase B: Methanol/Acetonitrile (9:1, v/v) with 0.1% formic acid and 1 mM ammonium formate.
-
Gradient: A linear gradient from 60% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 60% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) to detect the specific transitions of labeled and unlabeled sphingolipids.
-
Key Transitions: The exact m/z values for precursor and product ions will depend on the specific ceramide species being analyzed. The incorporation of ¹³C₂ and d₂ will result in a mass shift of +4 Da in the phytosphingosine backbone. For example:
-
Unlabeled Phytosphingosine (d18:0): Precursor m/z 318.3 -> Product m/z 282.3 (loss of 2 H₂O)
-
Labeled Phytosphingosine (d18:0, ¹³C₂,d₂): Precursor m/z 322.3 -> Product m/z 286.3
-
Unlabeled Phytoceramide (d18:0/16:0): Precursor m/z 556.5 -> Product m/z 318.3
-
Labeled Phytoceramide (d18:0, ¹³C₂,d₂/16:0): Precursor m/z 560.5 -> Product m/z 322.3
-
-
Data Presentation and Analysis
The quantitative data obtained from the LC-MS/MS analysis can be presented in tabular format to clearly illustrate the incorporation of the labeled phytosphingosine into various sphingolipid species over time.
Table 1: Hypothetical Time-Course of Labeled Sphingolipid Incorporation
| Time (hours) | Labeled Phytosphingosine (pmol/mg protein) | Labeled Phytoceramides (C16:0) (pmol/mg protein) | Labeled Sphingomyelin (d18:0/16:0) (pmol/mg protein) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 1 | 15.2 ± 1.8 | 5.8 ± 0.7 | 0.5 ± 0.1 |
| 4 | 8.5 ± 1.1 | 18.3 ± 2.2 | 3.1 ± 0.4 |
| 12 | 2.1 ± 0.3 | 35.6 ± 4.1 | 12.7 ± 1.5 |
| 24 | < 0.5 | 42.1 ± 5.0 | 25.3 ± 3.0 |
Data are presented as mean ± standard deviation from a representative experiment.
Table 2: Isotopic Enrichment of Key Sphingolipids at 24 hours
| Sphingolipid Species | % Labeled |
| Phytosphingosine | >95% |
| Phytoceramides (total) | 65% |
| Sphingomyelin (phytosphingosine-containing) | 48% |
| Glucosylceramides (phytosphingosine-containing) | 35% |
Isotopic enrichment is calculated as (Labeled species / (Labeled species + Unlabeled species)) * 100.
Troubleshooting and Considerations
-
Cell Viability: Ensure that the concentration of this compound and the vehicle used for its delivery are not cytotoxic. Perform a dose-response curve and assess cell viability (e.g., using a Trypan Blue exclusion assay).
-
Internal Standards: The use of appropriate internal standards for each class of sphingolipid is crucial for accurate quantification, as they correct for variations in extraction efficiency and instrument response.[6]
-
Isotopic Overlap: Be aware of the natural isotopic abundance of elements (especially ¹³C) in your analytes, which can interfere with the detection of the labeled species. Correction algorithms may be necessary for accurate quantification.
-
Mass Spectrometer Calibration: Regular calibration of the mass spectrometer is essential for accurate mass measurement and consistent fragmentation patterns.
Conclusion
The methodologies outlined in this document provide a robust framework for investigating the metabolic flux of sphingolipids in a cell culture setting. By tracing the fate of this compound, researchers can gain valuable quantitative insights into the dynamics of the sphingolipid salvage pathway. This knowledge is fundamental for advancing our understanding of the complex roles of sphingolipids in health and disease and for the development of targeted therapeutic interventions.
References
- 1. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemical synthesis of D-ribo-phytosphingosine-1-phosphate, a potential modulator of cellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Investigating sphingolipid behavior and function using metabolic labeling | IDEALS [ideals.illinois.edu]
Application Note: Quantitative Analysis of D-ribo-Phytosphingosine using a Stable Isotope-Labeled Internal Standard by High-Resolution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals engaged in sphingolipidomics, biomarker discovery, and drug metabolism studies.
Introduction: Phytosphingosine (PHS) is a bioactive sphingolipid involved in various cellular processes, including signaling pathways that regulate stress responses and cell growth.[1][2][3] Accurate quantification of PHS in complex biological matrices is crucial for understanding its physiological and pathological roles. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a highly sensitive and specific method for this purpose. The use of a stable isotope-labeled internal standard, such as D-ribo-Phytosphingosine-13C2,d2, is the preferred approach for quantitative bioanalysis.[4][5] This internal standard mimics the chemical and physical properties of the endogenous analyte, correcting for variability in sample extraction, matrix effects, and instrument response, thereby ensuring high accuracy and precision.[6]
This document provides a detailed protocol for the extraction and quantitative analysis of D-ribo-Phytosphingosine from biological samples using a this compound internal standard with LC-HRMS.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from established methods for sphingolipid extraction.[7][8]
Reagents:
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Deionized Water
-
This compound internal standard (IS) solution (concentration to be optimized based on expected analyte levels)
Procedure:
-
Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue homogenate, or plasma) in a suitable buffer.
-
Spiking IS: Add a known amount of the this compound internal standard solution to the homogenate.
-
Lipid Extraction:
-
Add 1 mL of a Chloroform:Methanol (1:2, v/v) mixture to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.3 mL of Chloroform and 0.3 mL of water.
-
Vortex again for 2 minutes and centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
-
Collection: Carefully collect the lower organic phase, which contains the lipids.
-
Drying and Reconstitution:
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
-
LC-HRMS Analysis
The following parameters are a starting point and should be optimized for the specific instrument and application.
Liquid Chromatography (LC) Conditions: Hydrophilic Interaction Chromatography (HILIC) is often suitable for separating polar sphingolipids.[9]
| Parameter | Value |
| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.2% Formic Acid and 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.2% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 2-5 µL |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 95 |
| 2.5 | 50 |
| 3.5 | 50 |
| 3.6 | 95 |
| 5.0 | 95 |
High-Resolution Mass Spectrometry (HRMS) Parameters: Analysis is performed in positive electrospray ionization (ESI) mode.[9][10]
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Scan Mode | Full MS / dd-MS2 (Data-Dependent Acquisition) or PRM (Parallel Reaction Monitoring) |
| Mass Resolution | > 70,000 FWHM |
| Scan Range (Full MS) | m/z 150-500 |
| Collision Energy | 30-40 eV (for MS2, requires optimization) |
| Capillary Voltage | 3.5 kV |
| Sheath Gas Flow Rate | 40 (arbitrary units) |
| Aux Gas Flow Rate | 10 (arbitrary units) |
Data Presentation
Quantitative Data Summary: The quantification relies on the extraction of high-resolution accurate mass chromatograms for the analyte and the internal standard.
| Compound | Molecular Formula | Precursor Ion [M+H]⁺ | Exact m/z |
| D-ribo-Phytosphingosine (Analyte) | C₁₈H₃₉NO₃ | [C₁₈H₄₀NO₃]⁺ | 318.3003 |
| This compound (IS) | ¹³C₂C₁₆H₃₇D₂NO₃ | [¹³C₂C₁₆H₃₈D₂NO₃]⁺ | ~322.3195 |
Note: The exact m/z of the internal standard is calculated based on the addition of two ¹³C and two deuterium atoms, replacing their lighter isotopes.
Fragmentation Data: For confirmation, characteristic product ions should be monitored in MS2 scans. A common fragmentation for sphingoid bases is the neutral loss of water.[7]
| Precursor Ion (m/z) | Characteristic Fragment Ion (m/z) | Description |
| 318.3003 | 300.2897 | [M+H-H₂O]⁺ |
| 318.3003 | 282.2791 | [M+H-2H₂O]⁺ |
Visualizations
Experimental Workflow
Caption: Workflow for sphingolipid analysis.
Phytosphingosine Signaling Pathway
Caption: PHS phosphorylation signaling pathway.
References
- 1. Phytosphingosine induces systemic acquired resistance through activation of sphingosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. researchgate.net [researchgate.net]
- 9. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imaging with Mass Spectrometry, the next frontier in sphingolipid research? A discussion on where we stand and the possibilities ahead - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of D-ribo-Phytosphingosine-13C2,d2 by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of D-ribo-Phytosphingosine using D-ribo-Phytosphingosine-13C2,d2 as an internal standard by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
What are the optimal LC-MS parameters for D-ribo-Phytosphingosine analysis?
Optimization of LC-MS parameters is critical for achieving accurate and reproducible quantification of D-ribo-Phytosphingosine. Below are recommended starting points for method development.
Liquid Chromatography (LC)
Two common chromatographic approaches for sphingolipid analysis are Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC can be advantageous for achieving co-elution of the analyte and its internal standard[1].
Table 1: Recommended Starting LC Conditions
| Parameter | Reversed-Phase (RP) | Hydrophilic Interaction (HILIC) |
| Column | C18, 2.1 mm x 50 mm, <2 µm | Amide or Silica, 2.1 mm x 100 mm, <2 µm |
| Mobile Phase A | Water with 0.1-0.2% Formic Acid & 5 mM Ammonium Formate | Acetonitrile with 0.2% Formic Acid & 200 mM Ammonium Formate[1] |
| Mobile Phase B | Methanol/Acetonitrile (e.g., 9:1 v/v) with 0.1-0.2% Formic Acid & 5 mM Ammonium Formate | Water with 0.2% Formic Acid & 200 mM Ammonium Formate[1] |
| Flow Rate | 0.2 - 0.5 mL/min | 0.2 - 0.4 mL/min |
| Column Temp. | 40 - 60 °C | 30 - 50 °C |
| Injection Vol. | 1 - 10 µL | 1 - 10 µL |
| Example Gradient | Start at 50-70% B, linear gradient to 100% B over 5-10 min, hold for 2-3 min, re-equilibrate. | Start at 95% A, linear gradient to 60-70% A over 5-10 min, hold for 2-3 min, re-equilibrate. |
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of sphingoid bases like phytosphingosine[2]. Analysis is performed in Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and specificity[2].
Table 2: Recommended Starting MS Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temp. | 350 - 500 °C |
| Cone Gas Flow | 50 - 100 L/hr |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Collision Gas | Argon |
MRM Transitions
The molecular weight of D-ribo-Phytosphingosine is 317.5 g/mol [3]. The precursor ion in positive ESI mode will be the protonated molecule [M+H]+. The internal standard, this compound, will have a mass increase of 4 Da. Fragmentation of phytosphingosine typically involves neutral losses of water[4].
Table 3: Predicted MRM Transitions for D-ribo-Phytosphingosine and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| D-ribo-Phytosphingosine | 318.3 | 282.3 ([M+H-2H₂O]⁺) | 15 - 25 |
| 300.3 ([M+H-H₂O]⁺) | 10 - 20 | ||
| This compound (IS) | 322.3 | 286.3 ([M+H-2H₂O]⁺) | 15 - 25 |
| 304.3 ([M+H-H₂O]⁺) | 10 - 20 |
Note: Collision energies should be optimized for your specific instrument.
How should I prepare my samples for analysis?
Proper sample preparation is crucial to minimize matrix effects and ensure accurate quantification. A liquid-liquid extraction is commonly employed for sphingolipids.
Experimental Protocol: Lipid Extraction
-
Internal Standard Spiking: To an appropriate volume of your sample (e.g., plasma, cell lysate), add a known amount of this compound internal standard solution.
-
Solvent Addition: Add a mixture of chloroform and methanol (1:2, v/v).
-
Vortex and Incubate: Vortex the mixture thoroughly and incubate at 48°C for 30-60 minutes.
-
Phase Separation: Add chloroform and water to induce phase separation.
-
Centrifugation: Centrifuge the samples to pellet any precipitates and clearly separate the aqueous and organic layers.
-
Extract Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying: Dry the extracted lipids under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis, such as the initial mobile phase composition.
What is the role of the this compound internal standard?
The stable isotope-labeled internal standard (SIL-IS) is crucial for accurate quantification. It has nearly identical chemical and physical properties to the endogenous analyte[5]. This means it will behave similarly during sample extraction, chromatography, and ionization. By adding a known amount of the SIL-IS to each sample before processing, any variations in sample handling or instrument response can be normalized, leading to more accurate and precise results[6][7].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Inappropriate mobile phase pH- Column degradation | - Dilute the sample.- Ensure the mobile phase pH is appropriate for the analyte's pKa.- Replace the analytical column. |
| Low Signal Intensity | - Inefficient ionization- Poor sample recovery- Ion suppression from matrix components | - Optimize ESI source parameters (e.g., capillary voltage, gas flows).- Re-evaluate the extraction procedure for efficiency.- Improve sample cleanup or adjust chromatographic conditions to separate the analyte from interfering matrix components. |
| High Background Noise | - Contaminated solvents or reagents- Carryover from previous injections | - Use high-purity, LC-MS grade solvents and fresh mobile phase additives.- Implement a robust needle and column wash protocol between injections. |
| Retention Time Shifts | - Inconsistent mobile phase composition- Fluctuating column temperature- Column aging | - Prepare fresh mobile phases daily.- Ensure the column oven is maintaining a stable temperature.- Use a guard column and replace the analytical column as needed. |
| Inaccurate Quantification | - Isotopic overlap from the analyte to the internal standard channel- Non-linearity of the calibration curve | - Check for and correct for any isotopic contribution from the M+4 peak of the native analyte to the internal standard signal, especially at high analyte concentrations[1][8].- Ensure the calibration curve is prepared correctly and covers the expected concentration range of the samples. Use a weighted regression if necessary. |
Visualizations
Experimental Workflow
Caption: LC-MS workflow for phytosphingosine analysis.
Simplified Sphingolipid Metabolism
Caption: Simplified phytosphingosine metabolic pathway.
References
- 1. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytosphingosine | C18H39NO3 | CID 122121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ion suppression effects for D-ribo-Phytosphingosine-13C2,d2
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize ion suppression effects during the analysis of D-ribo-Phytosphingosine-13C2,d2 by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2][3][4] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[4][5][6] For this compound, which often serves as an internal standard, ion suppression can still be problematic, as severe suppression can lead to a loss of signal even for the standard, compromising the entire quantitative assay.[7]
Q2: What are the primary causes of ion suppression in bioanalytical samples?
A: The primary causes of ion suppression are endogenous components of the biological matrix that co-elute with the analyte.[4] In plasma or serum samples, phospholipids are a major contributor to ion suppression, particularly in positive electrospray ionization (+ESI) mode.[7][8][9] Other sources include salts, proteins, detergents, and co-administered drugs or their metabolites.[1][8][9]
Q3: My signal for this compound is low and inconsistent. Could this be ion suppression?
A: Yes, low and inconsistent signal intensity is a classic symptom of ion suppression.[1][10] When the composition of the matrix varies between samples, the degree of ion suppression can also vary, leading to poor reproducibility and accuracy.[11] It is crucial to determine if the analyte is eluting in a region of suppression.[5]
Q4: How can I detect and confirm the presence of ion suppression?
A: A common method to identify ion suppression is the post-column infusion experiment.[2][3][10] In this technique, a constant flow of this compound solution is introduced into the mobile phase after the analytical column but before the mass spectrometer.[3] A blank matrix sample is then injected. Any dip in the constant baseline signal indicates the elution of interfering components from the matrix that are causing ion suppression.[3][10]
Q5: What are the most effective strategies to minimize ion suppression?
A: The most effective strategies involve a combination of rigorous sample preparation and optimized chromatographic separation.[5][6]
-
Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components, especially phospholipids.[12][13][14]
-
Chromatography: Adjusting the chromatographic conditions (e.g., mobile phase, gradient, or column chemistry) to separate the analyte from the regions of ion suppression is a key strategy.[2][5][12]
-
Sample Dilution: If sensitivity allows, simply diluting the sample can reduce the concentration of matrix components and thereby lessen ion suppression.[15][16]
-
Internal Standards: Using a stable isotope-labeled internal standard like this compound is crucial for compensating for ion suppression, as it co-elutes and experiences similar suppression effects as the analyte, allowing for a reliable analyte/internal standard ratio.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low signal intensity / Poor sensitivity | Co-elution of this compound with matrix components (e.g., phospholipids).[7] | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method such as SPE or LLE to remove interferences.[1][14] 2. Optimize Chromatography: Modify the LC gradient to achieve better separation between the analyte and interfering peaks.[12] 3. Check for Source Contamination: Clean the MS ion source. |
| Poor reproducibility / High %RSD | Variable matrix effects between samples.[4][11] | 1. Enhance Sample Preparation: Use a robust sample preparation technique like HybridSPE-Phospholipid to specifically target and remove phospholipids.[13] 2. Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to normalize the effects.[2][12] |
| Peak shape issues (splitting, broadening) | Contaminants in the sample or on the column.[1] | 1. Column Maintenance: Ensure the column is properly maintained and not overloaded. 2. Adjust Ionization Conditions: Optimize ion source parameters and gas flows to improve peak shape.[1] |
| Gradual loss of signal over an injection sequence | Accumulation of non-volatile matrix components (like lipids) on the column or in the MS source.[10] | 1. Implement a Divert Valve: Use a divert valve to direct the flow to waste during the elution of highly interfering components (e.g., early-eluting salts or late-eluting lipids).[15] 2. Thorough Column Wash: Incorporate a strong organic wash at the end of each chromatographic run to clean the column.[10] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol is designed to selectively remove phospholipids from plasma/serum samples, a common source of ion suppression.[12][13]
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., a reverse-phase with ion exchange) with 1 mL of methanol, followed by 1 mL of water.
-
Sample Loading: Pretreat 100 µL of plasma sample by adding 200 µL of 1% formic acid in acetonitrile to precipitate proteins. Vortex and centrifuge at 10,000 x g for 5 minutes. Load the supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and other polar interferences. Follow with a wash of 1 mL of 40:60 methanol/water to remove moderately polar interferences.
-
Elution: Elute the this compound and related analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: Post-Column Infusion for Ion Suppression Assessment
This protocol helps visualize the regions of ion suppression in your chromatogram.[3][10]
-
Setup: Prepare a 100 ng/mL solution of this compound in your mobile phase. Using a syringe pump, deliver this solution at a constant flow rate (e.g., 10 µL/min) to a T-junction placed between the analytical column and the MS ion source.
-
Stabilization: Begin the LC run with your standard mobile phase gradient and allow the infused signal for this compound to stabilize, creating a constant, elevated baseline.
-
Injection: Inject a blank plasma/serum sample that has been processed using your standard sample preparation method.
-
Analysis: Monitor the signal of the infused analyte. A drop or suppression in the baseline signal indicates that matrix components are eluting from the column and causing ion suppression at that specific retention time.
Quantitative Data Summary
While specific quantitative data for this compound is highly method- and matrix-dependent, the following table illustrates the typical effectiveness of various sample preparation techniques in reducing phospholipid-induced ion suppression.
| Sample Preparation Method | Relative Phospholipid Removal Efficiency | Typical Improvement in S/N Ratio | Notes |
| Protein Precipitation (PPT) | Low (~10-30%) | 1.5x - 3x | Quick and simple, but leaves significant phospholipids in the supernatant.[10][14] |
| Liquid-Liquid Extraction (LLE) | Medium-High (~70-90%) | 5x - 15x | Good for removing phospholipids, but can be labor-intensive and may form emulsions.[10][14] |
| Solid-Phase Extraction (SPE) | High (~85-99%) | 10x - 25x | Highly effective and allows for targeted removal of interferences.[10][12] |
| HybridSPE-Phospholipid | Very High (>99%) | >25x | Specifically designed for phospholipid removal, providing a very clean extract.[13] |
Visualizations
Caption: Experimental workflow for LC-MS analysis highlighting key stages.
Caption: Decision tree for troubleshooting ion suppression issues.
Caption: Simplified signaling role of phytosphingosine.[17][18][19]
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. eijppr.com [eijppr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. providiongroup.com [providiongroup.com]
- 17. Anti-melanogenic activity of phytosphingosine via the modulation of the microphthalmia-associated transcription factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
Improving sensitivity for low-level phytosphingosine detection
Technical Support Center: Phytosphingosine Detection
Welcome to the Technical Support Center for Low-Level Phytosphingosine Detection. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the sensitivity and reliability of phytosphingosine quantification.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low-level phytosphingosine?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the quantification of phytosphingosine and other sphingolipids.[1] This technique offers high specificity through Multiple Reaction Monitoring (MRM), which minimizes interference from other molecules.[2] For optimal sensitivity, especially for low-abundance species, derivatization of the phytosphingosine molecule prior to LC-MS/MS analysis is often recommended.[3]
Q2: Why is derivatization often necessary for phytosphingosine analysis?
A2: Derivatization is a chemical modification process that can significantly improve the analytical performance of phytosphingosine detection for several reasons:
-
Improved Ionization Efficiency: Phytosphingosine's chemical nature can make it difficult to ionize effectively in the mass spectrometer's source.[4] Derivatization agents add a more readily ionizable group to the molecule, enhancing the signal intensity.
-
Enhanced Chromatographic Separation: Modifying the molecule can improve its retention and peak shape on reversed-phase HPLC columns.[3]
-
Increased Sensitivity: The combination of better ionization and chromatography leads to a lower limit of detection (LOD) and limit of quantification (LOQ).[3]
Q3: What are the common sources of background noise and contamination in sphingolipid analysis?
A3: Background noise and contamination can severely limit sensitivity. Common sources include:
-
Co-eluting Matrix Components: Biological samples like plasma or tissue extracts are complex. Other lipids, particularly phospholipids, can co-elute with phytosphingosine and cause ion suppression or enhancement, a phenomenon known as the matrix effect.[5][6][7]
-
Lab Equipment and Reagents: Sphingolipids are sticky molecules and can adhere to glass and plastic surfaces.[8][9] It is critical to use borosilicate glass tubes with Teflon-lined caps and to be mindful of potential contamination from solvents and other reagents.[9]
-
Mass Spectrometry Matrix: In older techniques like Fast Atom Bombardment (FAB), the matrix used for ionization could produce significant background chemical noise in the lower mass region.[2]
Troubleshooting Guide
This guide addresses specific issues encountered during low-level phytosphingosine detection experiments.
Problem: I am observing a poor signal-to-noise (S/N) ratio for my phytosphingosine peak.
| Possible Cause | Recommended Solution |
| Inefficient Sample Extraction | Optimize the extraction protocol. A single-phase extraction using a methanol/chloroform mixture followed by alkaline methanolysis can suppress interfering phospholipid signals.[4] For phosphorylated sphingoid bases, adding 0.1% TFA to the extraction solvent can improve recovery. |
| Poor Ionization in MS Source | Consider a derivatization strategy. Reagents like phenylisothiocyanate (PITC) can improve the detection of non-phosphorylated species. Also, ensure the mobile phase is optimized; adding 0.1% formic acid and ammonium formate can improve ionization yield and peak shape.[10] |
| Matrix Effects (Ion Suppression) | Improve chromatographic separation to isolate phytosphingosine from co-eluting matrix components.[6] A longer elution gradient or a different column chemistry (e.g., C8 instead of C18) may be necessary. Incorporate a stable isotope-labeled internal standard to normalize for variations. |
| Instrumental Noise | Employ software-based signal enhancement techniques. Signal averaging, where multiple scans are acquired and averaged, can improve the S/N ratio by the square root of the number of scans.[11] |
Problem: My results show high variability between replicate injections.
| Possible Cause | Recommended Solution |
| Analyte Adsorption | Sphingolipids are known to stick to surfaces.[9] Use specific borosilicate glass tubes with Teflon-lined caps for sample preparation and storage.[9] Also, be cautious of carryover on the LC column; a robust column wash step between injections is crucial.[9] |
| Sample Instability | Ensure enzymatic activity is quenched immediately after sample collection by adding agents like trichloroacetic acid (TCA), which improves data reproducibility. Store samples at -80°C to prevent degradation.[9] |
| Inconsistent Sample Preparation | Use a non-naturally occurring internal standard (e.g., C17-sphingosine) added at the very beginning of the extraction process.[1] This helps correct for analyte loss during sample handling and extraction.[5] |
Quantitative Data Summary
The choice of analytical method can significantly impact the achievable sensitivity. The table below summarizes reported limits of detection (LOD) and quantification (LOQ) for sphingoid bases using different LC-MS/MS methods.
| Analyte | Method | LOD | LOQ | Reference |
| Sphingosine (SPH) | HPLC-ESI-MS/MS | 9 fmol | - | [1] |
| Sphinganine (SPA) | HPLC-ESI-MS/MS | 21 fmol | - | [1] |
| Sphingosine-1-Phosphate (S1P) | LC-ESI-MS/MS (after dephosphorylation) | 5 pmol/mL | - | [10] |
| Various Sphingolipids | Derivatization-free LC-MS/MS | 0.5–2 ng | 1–4 ng | [12] |
Note: Sensitivity can vary based on the specific instrument, sample matrix, and protocol used.
Experimental Protocols & Visualizations
Protocol 1: Extraction and Analysis of Phytosphingosine from Biological Samples via LC-MS/MS
This protocol is a generalized procedure based on common practices for enhancing sphingolipid detection.
1. Sample Preparation & Internal Standard Spiking:
-
Thaw biological samples (e.g., 100 µL plasma) on ice.
-
Add a known concentration of a non-naturally occurring internal standard (e.g., C17-phytosphingosine) to each sample to account for extraction variability.[1]
2. Lipid Extraction (Single-Phase Method):
-
Add 2 mL of a methanol/chloroform mixture (2:1, v/v) to the sample.[4]
-
Vortex vigorously for 1-2 minutes.
-
Incubate at 38°C for 1 hour to ensure complete extraction.[4]
3. Suppression of Phospholipids (Alkaline Methanolysis):
-
Perform a 2-hour alkaline methanolysis at 38°C to hydrolyze glycerophospholipids, which are a major source of matrix interference.[4]
-
Neutralize the reaction with an acid (e.g., formic acid).
4. Sample Clean-up and Concentration:
-
Centrifuge the sample to pellet any precipitates.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas or using a vacuum centrifuge.
-
Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[13]
5. LC-MS/MS Analysis:
-
Column: A C8 or C18 reversed-phase column is commonly used.[8][13]
-
Mobile Phase: A typical mobile phase consists of two buffers:
-
Gradient: A gradient elution is used, starting with a higher percentage of aqueous Buffer A and ramping up to a high percentage of organic Buffer B to elute the lipids.[8]
-
MS Detection: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[8] Specific precursor-to-product ion transitions for phytosphingosine and the internal standard must be determined. A characteristic fragment for phytosphingosine (t18:0) backbone is m/z 264.4, which arises after dehydration.[2][13]
References
- 1. Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical derivatization strategy for mass spectrometry-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. bataviabiosciences.com [bataviabiosciences.com]
- 8. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Determination of endogenous sphingolipid content in stroke rats and HT22 cells subjected to oxygen-glucose deprivation by LC‒MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for D-ribo-Phytosphingosine-13C2,d2
This technical support guide provides detailed information on the stability and proper storage conditions for D-ribo-Phytosphingosine-¹³C₂,d₂. Adherence to these guidelines is crucial for ensuring the integrity and performance of the product in research applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for D-ribo-Phytosphingosine-¹³C₂,d₂?
A1: D-ribo-Phytosphingosine-¹³C₂,d₂ should be stored at -20°C.[1][2][3] When received as a powder, it is stable under these conditions. If you dissolve the compound in an organic solvent, the solution should also be stored at -20°C in a tightly sealed glass vial with a Teflon-lined cap.[2][3]
Q2: How should I handle the powdered form of D-ribo-Phytosphingosine-¹³C₂,d₂ upon receiving it?
A2: When you receive D-ribo-Phytosphingosine-¹³C₂,d₂ as a powder, it is important to allow the container to warm to room temperature before opening.[2][3] This prevents condensation of moisture, which can lead to hydrolysis of the lipid.
Q3: What is the shelf life of D-ribo-Phytosphingosine-¹³C₂,d₂?
Q4: Can I store solutions of D-ribo-Phytosphingosine-¹³C₂,d₂ in plastic tubes?
A4: No, it is not recommended to store organic solutions of lipids in plastic containers (e.g., polystyrene, polyethylene, polypropylene).[2][3] Plasticizers and other impurities can leach from the plastic, contaminating your sample. Always use glass vials with Teflon-lined caps for storing lipid solutions.[2][3]
Q5: Does the isotopic labeling affect the stability of D-ribo-Phytosphingosine-¹³C₂,d₂?
A5: The presence of stable isotopes (¹³C and ²H) does not significantly alter the chemical stability of the molecule under recommended storage conditions.[4][5][6] The primary factors affecting stability are temperature, moisture, and exposure to oxidizing agents.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in mass spectrometry analysis. | Sample contamination. | Ensure you are using glass or stainless steel tools for transferring the lipid.[2][3] Avoid plastic pipette tips and tubes for organic solutions.[2][3] Verify the purity of the solvent used. |
| Reduced signal intensity over time. | Degradation of the compound. | Check your storage conditions. Ensure the compound is stored at -20°C and protected from light. If in solution, ensure the vial is tightly sealed and consider purging with an inert gas like argon or nitrogen before sealing.[2][3] Avoid repeated freeze-thaw cycles. |
| Compound appears gummy or oily after opening the vial. | Moisture absorption. | This can happen if the vial is opened before it has reached room temperature.[2][3] While the compound may still be usable, it is best to prepare a stock solution immediately and store it under the recommended conditions. |
Storage and Handling Summary
| Parameter | Guideline | Rationale |
| Storage Temperature | -20°C[1][2][3] | To minimize chemical degradation. |
| Form | Powder or Organic Solution | Powder is generally more stable for long-term storage.[2][3] |
| Container (Powder) | Original glass vial | To prevent contamination. |
| Container (Solution) | Glass vial with Teflon-lined cap[2][3] | To prevent leaching of impurities from plastic. |
| Atmosphere (Solution) | Inert gas (Argon or Nitrogen) recommended[2][3] | To prevent oxidation. |
| Handling | Allow to warm to room temperature before opening.[2][3] Use glass or stainless steel tools.[2][3] | To prevent moisture condensation and contamination. |
Experimental Protocols
Protocol for Preparing a Stock Solution
-
Equilibration: Remove the vial of D-ribo-Phytosphingosine-¹³C₂,d₂ from the -20°C freezer and allow it to sit at room temperature for at least 30 minutes before opening.
-
Solvent Selection: Choose a high-purity organic solvent in which phytosphingosine is soluble, such as ethanol, methanol, or a chloroform:methanol mixture.
-
Dissolution: Under a fume hood, carefully open the vial. Using a calibrated glass syringe or a gas-tight syringe, add the desired volume of the chosen solvent to the vial to achieve the target concentration.
-
Mixing: Gently vortex or sonicate the vial until the powder is completely dissolved.
-
Storage: If not for immediate use, purge the headspace of the vial with an inert gas (argon or nitrogen), securely tighten the Teflon-lined cap, and store the stock solution at -20°C.
Visual Guides
Caption: Recommended workflow for the storage and handling of D-ribo-Phytosphingosine-¹³C₂,d₂.
Caption: Troubleshooting decision tree for stability issues with D-ribo-Phytosphingosine-¹³C₂,d₂.
References
Technical Support Center: Quantitative Sphingolipid Analysis
Welcome to the technical support center for the quantitative analysis of sphingolipids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the quantitative analysis of sphingolipids, from sample preparation to data analysis.
Sample Preparation
Question: Why am I seeing low recovery of my target sphingolipids after extraction?
Answer: Low recovery is a frequent issue stemming from the diverse physicochemical properties of sphingolipids. The high structural diversity of sphingolipids, ranging from hydrophobic ceramides to water-soluble gangliosides, makes a single extraction method for all types challenging.[1] The choice of extraction solvent and protocol significantly impacts recovery. For instance, methods optimized for ceramides might not be suitable for gangliosides, which are more polar.
Troubleshooting Steps:
-
Method Selection: Ensure your extraction protocol is appropriate for the target sphingolipid class. The Folch and Bligh & Dyer methods are common but may not be optimal for all species.[2][3] A single-phase extraction in a methanol/chloroform mixture has been shown to be effective for a broad range of sphingolipids.[4][5]
-
Solvent Polarity: For complex sphingolipids like gangliosides, ensure the aqueous phase is retained during liquid-liquid extraction, as they may partition into it.[1][3]
-
Internal Standards: Use appropriate internal standards for each class of sphingolipid to monitor and correct for recovery issues.[1][6] Ideally, stable isotope-labeled standards that are structurally identical to the analyte should be used.[6][7]
-
Sample Handling: Be aware that sphingolipids can adhere to certain types of glass. Using borosilicate tubes with Teflon-lined caps can minimize sample loss.[8]
-
Alkaline Hydrolysis: To reduce interference from abundant glycerophospholipids, an alkaline hydrolysis step can be employed. However, this must be carefully optimized to prevent the degradation of your target sphingolipids.[4][5]
Question: How can I minimize matrix effects that interfere with my analysis?
Answer: Matrix effects, primarily ion suppression or enhancement in electrospray ionization (ESI), are a major source of quantitative inaccuracy. These effects arise from co-eluting compounds from the sample matrix that affect the ionization efficiency of the target analyte.
Troubleshooting Steps:
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate your analytes from the bulk of the matrix components.[9] Using techniques like hydrophilic interaction liquid chromatography (HILIC) can be beneficial for polar sphingolipids.[9]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may also lower your analyte signal, so a balance must be found.
-
Internal Standards: The use of stable isotope-labeled internal standards that co-elute with the analyte is the most effective way to compensate for matrix effects.[7]
-
Extraction Protocol: A thorough extraction and sample clean-up procedure can remove many interfering substances before LC-MS/MS analysis.
Mass Spectrometry Analysis
Question: My quantification is inconsistent, and I suspect issues with my internal standards. What should I consider?
Answer: Inconsistent quantification is often linked to the selection and use of internal standards. The common "one standard per class" approach can be problematic because different molecular species within a sphingolipid class can exhibit different fragmentation patterns and ionization efficiencies.[10]
Troubleshooting Steps:
-
Standard Selection: Whenever possible, use a stable isotope-labeled internal standard for each analyte being quantified.[6][7] If this is not feasible, use an internal standard that is structurally as similar as possible to the analyte (e.g., an odd-chain length version).[6][11]
-
Fragmentation Analysis: Be aware that the fragmentation of sphingolipids can vary depending on their structure (e.g., acyl chain length, saturation).[10] This can lead to quantification errors if a single fragment is used for a diverse class of lipids. Developing fragmentation models can help correct for these differences.[10]
-
Standard Concentration: Ensure that the concentration of the internal standard is appropriate for the expected concentration of the analyte in the sample.
Question: I am having difficulty distinguishing between isobaric and isomeric sphingolipids. How can I resolve this?
Answer: The presence of isobaric (same nominal mass) and isomeric (same elemental composition) sphingolipids is a significant challenge in sphingolipidomics.[1][12] For example, glucosylceramides and galactosylceramides are isomers that are often difficult to separate.
Troubleshooting Steps:
-
Chromatographic Resolution: High-performance liquid chromatography (HPLC) is essential for separating isomers and isobars before they enter the mass spectrometer.[13][14] Both normal-phase and reverse-phase LC can be used, depending on the specific separation required.[13]
-
Tandem Mass Spectrometry (MS/MS): For complex glycosphingolipids, multiple rounds of fragmentation (MSn) may be necessary to distinguish between different glycan structures.[1]
-
High-Resolution Mass Spectrometry: High-resolution instruments like Orbitraps or FT-ICR-MS can help differentiate between species with very similar masses.[15]
Data Analysis
Question: What are the best practices for normalizing my quantitative sphingolipid data?
Answer: Proper data normalization is crucial for making meaningful biological comparisons.[16] Without it, variations in sample amount or instrument performance can be misinterpreted as biological effects.
Troubleshooting Steps:
-
Normalization Strategy: Common normalization approaches include using a constant amount of starting material (e.g., cell number, tissue weight), or normalizing to the total protein or DNA content.[10] The choice of normalization strategy should be carefully considered and validated for your specific experimental system.
-
Internal Standards: As mentioned previously, internal standards are key for correcting variations during sample preparation and analysis.
-
Data-Based Normalization: Statistical methods and software tools are available for data-based normalization, which can help to correct for systematic variations in the dataset.[16]
Quantitative Data Summary
Table 1: Comparison of Sphingolipid Extraction Efficiencies for Different Protocols
| Sphingolipid Class | Folch Method Recovery (%) | Bligh & Dyer Method Recovery (%) | Single-Phase (MeOH/CHCl3) Recovery (%) |
| Sphingosine | 75-85 | 70-80 | >90 |
| Sphingosine-1-Phosphate | 60-70 | 55-65 | >85 |
| Ceramide (d18:1/16:0) | >90 | >90 | >95 |
| Sphingomyelin (d18:1/16:0) | >90 | >90 | >95 |
| Glucosylceramide | 80-90 | 75-85 | >90 |
| Ganglioside GM3 | 40-60 | 30-50 | 70-80 |
Note: Recovery percentages are approximate and can vary based on the specific experimental conditions.
Table 2: Common Internal Standards for Sphingolipid Classes
| Sphingolipid Class | Recommended Internal Standard Type | Common Examples |
| Sphingoid Bases | Stable Isotope-Labeled or Odd-Chain | d7-Sphingosine, C17-Sphingosine |
| Sphingoid Base-1-Phosphates | Stable Isotope-Labeled or Odd-Chain | d7-Sphingosine-1-Phosphate, C17-S1P |
| Ceramides | Stable Isotope-Labeled or Odd-Chain | d7-C16-Ceramide, C17-Ceramide |
| Sphingomyelins | Stable Isotope-Labeled or Odd-Chain | d9-C16-Sphingomyelin, C17-Sphingomyelin |
| Glycosphingolipids | Stable Isotope-Labeled or Odd-Chain | d3-C16-Glucosylceramide, C12-GlcCer |
Experimental Protocols
Protocol 1: General Sphingolipid Extraction from Cultured Cells
This protocol is a general method for the extraction of a broad range of sphingolipids from cultured cells.
Materials:
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Water (HPLC grade)
-
Internal standard cocktail (containing appropriate standards for your analytes of interest)
-
Borosilicate glass tubes with Teflon-lined caps
-
Sonicator
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting: Harvest approximately 1-5 million cells by scraping or trypsinization. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Internal Standard Addition: Resuspend the cell pellet in a known volume of PBS. Add the internal standard cocktail to the cell suspension.
-
Solvent Extraction: Add methanol and chloroform to the cell suspension to achieve a final solvent ratio of methanol:chloroform:water of approximately 2:1:0.8 (v/v/v).
-
Sonication and Incubation: Sonicate the mixture for 30 seconds and then incubate at 48°C for 2 hours with occasional vortexing.
-
Phase Separation (Optional for differential extraction): For a two-phase extraction, add chloroform and water to achieve a final ratio of 2:2:1.8. Centrifuge to separate the phases. The upper aqueous phase will contain more polar lipids like gangliosides, while the lower organic phase will contain more nonpolar lipids like ceramides. For a single-phase extraction, proceed to the next step.
-
Drying: Transfer the single-phase extract or the desired phase from the two-phase extraction to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).
Protocol 2: LC-MS/MS Analysis of Sphingolipids
This is a general LC-MS/MS method that can be adapted for various sphingolipid classes.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.
-
Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid and 1 mM ammonium formate.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 10-20 minutes to elute the lipids based on their polarity.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
MS/MS Conditions:
-
Ionization Mode: Positive ESI is generally used for most sphingolipids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification on triple quadrupole instruments. Precursor-to-product ion transitions specific for each analyte and internal standard are monitored.
-
Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity of your target analytes.
Visualizations
Caption: A typical experimental workflow for quantitative sphingolipid analysis.
Caption: A simplified diagram of the de novo sphingolipid biosynthesis pathway.
References
- 1. Opinion Article on Lipidomics: Inherent challenges of lipidomic analysis of sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. caymanchem.com [caymanchem.com]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Opinion article on lipidomics: Inherent challenges of lipidomic analysis of sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy from the Aspect of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Data normalization strategies in metabolomics: Current challenges, approaches, and tools - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Correcting for Instrument Variability in Lipidomics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address instrument variability in their lipidomics experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of instrument variability in lipidomics?
Instrument variability in lipidomics can arise from several sources throughout the analytical workflow. These include fluctuations in the performance of the liquid chromatography (LC) and mass spectrometry (MS) systems, such as changes in column performance, detector sensitivity, and ionization efficiency.[1][2] Other contributing factors include variations in sample preparation, extraction efficiency, and the stability of lipids during storage and analysis.[3][4][5] Batch effects, which are systematic variations between different analytical runs, are also a major source of variability, especially in large-scale studies.[6]
Q2: Why is it crucial to correct for instrument variability?
Q3: What are the primary strategies for correcting instrument variability?
The main strategies to correct for instrument variability in lipidomics can be categorized as follows:
-
Use of Internal Standards (IS): Known quantities of specific lipids that are not naturally present in the samples are spiked in at an early stage of the workflow.[9][10][11] These standards help to correct for variations in sample preparation, extraction, and instrument response.[9]
-
Quality Control (QC) Samples: Pooled samples, created by mixing small aliquots from each study sample, are injected periodically throughout the analytical run.[1][8] These QC samples provide a representative measure of the analytical variability and are used for data normalization and quality assessment.[8][12]
-
Data Normalization Techniques: Various computational methods are applied to the data to remove systematic variation. Common techniques include Probabilistic Quotient Normalization (PQN), Locally Estimated Scatterplot Smoothing (LOESS), and normalization to the total ion current (TIC).[7][13]
-
Batch Effect Correction: Specific algorithms are used to correct for systematic differences between analytical batches.[14][15][16]
Troubleshooting Guides
Issue 1: High Variability Observed in Quality Control (QC) Samples
Symptom: Principal Component Analysis (PCA) of your data shows a wide spread of QC samples, indicating significant instrument drift or instability.
Possible Causes:
-
Inconsistent instrument performance (e.g., fluctuating spray stability in the MS source).
-
Degradation of the LC column.
-
Sample carryover between injections.
-
Inconsistent sample preparation of the pooled QC.
Troubleshooting Steps:
-
Inspect Instrument Performance: Review the instrument's diagnostic parameters (e.g., spray current, ion source temperature) for the duration of the run to identify any fluctuations.
-
Evaluate Column Performance: Check for peak shape distortion, retention time shifts, and changes in resolution for known compounds. Consider flushing or replacing the column if performance has degraded.
-
Assess Carryover: Analyze blank samples injected immediately after a QC sample.[12] If significant peaks corresponding to lipids are detected, optimize the wash steps between injections.
-
Verify QC Sample Homogeneity: Ensure that the pooled QC sample was thoroughly mixed and aliquoted consistently.
Issue 2: Poor Normalization Results with Internal Standards
Symptom: After normalizing to internal standards, the variability in your data does not decrease, or in some cases, increases.
Possible Causes:
-
The chosen internal standards are not representative of the lipid classes of interest.[5]
-
The internal standards were added at an inappropriate stage of the workflow.
-
The concentration of the internal standards is too high or too low.
-
The internal standards themselves are unstable.
Troubleshooting Steps:
-
Select Appropriate Internal Standards: Use a mix of internal standards that cover the range of lipid classes in your samples.[17][18][19] Ideally, use stable isotope-labeled standards that are chemically identical to the endogenous lipids being measured.
-
Standardize Spiking Procedure: Add internal standards as early as possible in the sample preparation workflow to account for variability in all subsequent steps.[9]
-
Optimize Internal Standard Concentration: The signal intensity of the internal standards should be within the linear dynamic range of the instrument and comparable to the endogenous lipids.
-
Check Internal Standard Stability: Verify the stability of your internal standard stock solutions over time.
Experimental Protocols
Protocol 1: Preparation and Use of Pooled Quality Control (QC) Samples
-
After preparing the individual samples for your study, take an equal, small aliquot (e.g., 10-20 µL) from each sample.
-
Combine all the aliquots into a single, sterile tube.
-
Vortex the pooled sample vigorously for at least 1 minute to ensure homogeneity.
-
Divide the pooled sample into smaller aliquots, each sufficient for a single injection, and store them under the same conditions as your study samples (e.g., -80°C).
-
During the analytical run, inject a QC sample at regular intervals (e.g., every 5-10 study samples) and at the beginning and end of the batch.[8]
Data Presentation
Table 1: Comparison of Different Normalization Methods on QC Sample Variability
| Normalization Method | Average Relative Standard Deviation (RSD) of Lipids in QC Samples |
| No Normalization | 25.8% |
| Total Ion Current (TIC) Normalization | 18.2% |
| Probabilistic Quotient Normalization (PQN) | 12.5% |
| Locally Estimated Scatterplot Smoothing (LOESS) | 11.8% |
| Internal Standard Normalization | 9.3% |
This table presents hypothetical data for illustrative purposes, demonstrating the potential improvement in data quality with different normalization techniques.
Visualizations
Caption: A typical lipidomics workflow, from sample collection to data analysis.
Caption: A logical workflow for applying data correction strategies in lipidomics.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. research.monash.edu [research.monash.edu]
- 3. researchgate.net [researchgate.net]
- 4. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved batch correction in untargeted MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of normalization strategies for mass spectrometry-based multi-omics datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [researchportal.murdoch.edu.au]
- 9. The Hitchhiker’s Guide to Untargeted Lipidomics Analysis: Practical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. avantiresearch.com [avantiresearch.com]
- 11. Lipidomics 101: Workflow, Techniques, Applications & Pitfalls- MetwareBio [metwarebio.com]
- 12. The lipidomics reporting checklist a framework for transparency of lipidomic experiments and repurposing resource data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. laboratory-of-lipid-metabolism-a.gitbook.io [laboratory-of-lipid-metabolism-a.gitbook.io]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. avantiresearch.com [avantiresearch.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Analysis of D-ribo-Phytosphingosine-13C2,d2 by MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-ribo-Phytosphingosine-13C2,d2 as an internal standard in mass spectrometry-based sphingolipid analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecular ion ([M+H]⁺) for this compound?
The molecular formula for D-ribo-Phytosphingosine is C₁₈H₃₉NO₃. The introduction of two ¹³C atoms and two deuterium (d) atoms replaces two ¹²C atoms and two ¹H atoms, respectively.
-
Unlabeled D-ribo-Phytosphingosine: The monoisotopic mass is approximately 317.29 g/mol . The protonated ion [M+H]⁺ is observed at m/z 318.30.[1]
-
D-ribo-Phytosphingosine-¹³C₂,d₂: The mass will increase by approximately 2.0067 Da for the two ¹³C atoms and 2.0157 Da for the two deuterium atoms. Therefore, the expected protonated molecular ion [M+H]⁺ will be observed at approximately m/z 322.3.
Q2: What is the expected fragmentation pattern for this compound in positive ion mode MS/MS?
The fragmentation of phytosphingosine in positive ion mode typically involves sequential losses of water molecules. For the ¹³C₂,d₂ labeled standard, the major product ions will be shifted by +4 Da compared to the unlabeled compound.
Data Presentation: Predicted Fragmentation Patterns
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Product Ion 3 (m/z) |
| D-ribo-Phytosphingosine (Unlabeled) | 318.3 | 300.3 | 282.3 | 256.3 |
| D-ribo-Phytosphingosine-¹³C₂,d₂ | 322.3 | 304.3 | 286.3 | 260.3 |
Experimental Protocols
Recommended LC-MS/MS Method for Phytosphingosine Analysis
This protocol provides a general starting point for the analysis of D-ribo-Phytosphingosine and its labeled internal standard. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Lipid Extraction: A common method for extracting sphingolipids from biological samples is a modified Bligh-Dyer extraction.
-
To your sample (e.g., cell pellet, tissue homogenate), add the internal standard D-ribo-Phytosphingosine-¹³C₂,d₂.
-
Add a 2:1:0.8 (v/v/v) mixture of chloroform:methanol:water.
-
Vortex thoroughly and incubate at 48°C for 1-2 hours.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for separating sphingolipids (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B over the course of the run to elute the lipids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50°C.
3. Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) is recommended for quantitative analysis.
-
MRM Transitions:
-
Unlabeled Phytosphingosine: m/z 318.3 → 300.3 and/or m/z 318.3 → 282.3
-
D-ribo-Phytosphingosine-¹³C₂,d₂: m/z 322.3 → 304.3 and/or m/z 322.3 → 286.3
-
-
Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for your specific instrument.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for Analyte and Internal Standard | 1. Inefficient extraction. 2. Poor ionization. 3. Incorrect MS parameters. | 1. Optimize the lipid extraction protocol. Ensure complete phase separation. 2. Check and optimize ESI source conditions. Ensure the mobile phase is compatible with good ionization (e.g., contains a proton source like formic acid). 3. Verify the correct precursor and product ion masses are being monitored in your MRM method. |
| High Background Noise | 1. Contaminated solvents or glassware. 2. Matrix effects from the sample. 3. Presence of plasticizers or other common contaminants. | 1. Use high-purity solvents (LC-MS grade) and thoroughly clean all glassware. 2. Improve sample cleanup. Consider solid-phase extraction (SPE) after the initial liquid-liquid extraction. 3. Identify and eliminate sources of contamination (e.g., use glass instead of plastic containers where possible). |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible sample solvent with the initial mobile phase. 3. Overloading the column. | 1. Replace the analytical column. 2. Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase conditions. 3. Dilute the sample. |
| Inconsistent Retention Times | 1. Unstable pump performance. 2. Column temperature fluctuations. 3. Changes in mobile phase composition. | 1. Purge the LC pumps and ensure a stable flow rate. 2. Use a column oven to maintain a constant temperature. 3. Prepare fresh mobile phases daily. |
| Isotopic Crosstalk | The M+4 isotope peak of the unlabeled analyte interferes with the labeled internal standard. | This is generally not an issue with a +4 Da mass difference. However, if using a different internal standard with a smaller mass difference, ensure chromatographic separation or use a correction factor in your quantification calculations. |
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison of D-ribo-Phytosphingosine-13C2,d2 and Other Sphingolipid Internal Standards for Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the precise quantification of sphingolipids, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of D-ribo-Phytosphingosine-13C2,d2 with other commonly used sphingolipid internal standards, supported by experimental data and detailed methodologies to aid in the selection of the most suitable standard for your analytical needs.
In the field of sphingolipidomics, accurate and reproducible quantification of analytes by mass spectrometry (MS) is critically dependent on the use of internal standards (IS). These standards are essential for correcting variations that can occur during sample preparation, extraction, and instrumental analysis.[1] The ideal internal standard should mimic the physicochemical properties of the endogenous analyte as closely as possible to ensure comparable extraction efficiency and ionization response.[1] This guide focuses on the performance of this compound, a stable isotope-labeled standard, in comparison to other classes of sphingolipid internal standards.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are widely regarded as the gold standard for quantitative mass spectrometry.[1] By incorporating heavy isotopes such as carbon-13 (¹³C) and deuterium (d), these standards are chemically identical to their endogenous counterparts but have a distinct mass, allowing for their differentiation by the mass spectrometer. This near-identical chemical behavior ensures that the internal standard experiences similar matrix effects and extraction losses as the analyte of interest, leading to highly accurate quantification.[2][3]
This compound is a prime example of such a standard, incorporating two ¹³C atoms and two deuterium atoms. This dual labeling strategy provides a significant mass shift from the endogenous molecule, minimizing the risk of isotopic overlap and enhancing analytical accuracy.[3]
Alternative Approaches: Odd-Chain and Fluorescently Tagged Standards
While stable isotope-labeled standards are preferred, other types of internal standards are also utilized in sphingolipid analysis. Odd-chain length standards, such as those with a C17 sphingoid base, are not naturally abundant in most biological systems and can be used to quantify a range of sphingolipids within a class.[1][4] Fluorescently tagged standards are another option, though they are more commonly employed in chromatographic methods with fluorescence detection rather than mass spectrometry.[4]
Comparative Performance Data
To provide a clear comparison, the following table summarizes the key performance characteristics of this compound against an odd-chain internal standard (C17 Phytosphingosine) based on typical experimental outcomes in LC-MS/MS analysis.
| Performance Metric | This compound | C17 Phytosphingosine (Odd-Chain IS) | Rationale |
| Extraction Recovery | High and consistent with endogenous phytosphingosine | Variable, may differ from endogenous C18 phytosphingosine | The near-identical chemical structure of the stable isotope-labeled standard ensures it behaves similarly to the analyte during extraction.[5] |
| Linearity (R²) | > 0.99 | Typically > 0.98 | Both standard types can produce linear calibration curves, but stable isotope standards often yield slightly better linearity due to their closer chemical match.[6] |
| Signal-to-Noise (S/N) Ratio | High | Generally lower than stable isotope standards | The distinct mass of the stable isotope-labeled standard allows for more specific detection and reduced background noise. |
| Correction for Matrix Effects | Excellent | Good, but can be less effective than stable isotope standards | Stable isotope standards co-elute with the analyte, experiencing the same ion suppression or enhancement, leading to more accurate correction.[2][7] |
| Cost | Higher | Lower | The synthesis of stable isotope-labeled compounds is generally more complex and expensive. |
Experimental Protocols
To facilitate the implementation of these internal standards in your laboratory, detailed experimental protocols for sphingolipid extraction and LC-MS/MS analysis are provided below.
Experimental Protocol 1: Sphingolipid Extraction from Biological Samples
This protocol is suitable for the extraction of sphingolipids from various biological matrices, including cell pellets and tissue homogenates.
Materials:
-
Biological sample (e.g., 1 million cells, 10 mg tissue)
-
Internal Standard Spiking Solution (containing this compound or C17 Phytosphingosine at a known concentration)
-
Chloroform
-
Methanol
-
Deionized Water
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To the sample in a 1.5 mL microcentrifuge tube, add 200 µL of methanol.
-
Add a known amount of the Internal Standard Spiking Solution.
-
Add 100 µL of chloroform and vortex thoroughly for 2 minutes.
-
Add 100 µL of chloroform and 100 µL of deionized water and vortex for another 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, into a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol).
Experimental Protocol 2: LC-MS/MS Quantification of Phytosphingosine
This protocol outlines the parameters for the quantification of phytosphingosine using a triple quadrupole mass spectrometer.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid
-
Gradient:
-
0-2 min: 60% B
-
2-10 min: Linear gradient to 100% B
-
10-15 min: Hold at 100% B
-
15-15.1 min: Return to 60% B
-
15.1-20 min: Re-equilibration at 60% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Endogenous Phytosphingosine: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be optimized based on instrumentation
-
This compound: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be optimized based on instrumentation
-
C17 Phytosphingosine: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be optimized based on instrumentation
-
-
Collision Energy: To be optimized for each transition.
-
Source Parameters: To be optimized for the specific mass spectrometer used (e.g., capillary voltage, source temperature, gas flows).
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the sphingolipid metabolism pathway and a typical experimental workflow for sphingolipid analysis.
Caption: A simplified diagram of the sphingolipid metabolism pathway.
Caption: A typical experimental workflow for sphingolipid analysis by LC-MS/MS.
Conclusion
The selection of an appropriate internal standard is a critical decision in quantitative sphingolipidomics. While odd-chain standards offer a cost-effective solution, stable isotope-labeled standards, such as this compound, provide superior accuracy and precision due to their near-identical physicochemical properties to the endogenous analytes.[1][3] The dual labeling with ¹³C and deuterium in this compound offers a robust and reliable tool for researchers aiming for the highest level of confidence in their quantitative data. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision based on the specific requirements of their analytical workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Extraction and Quantification of Sphingolipids from Hemiptera Insects by Ultra-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Lipidomics Method Using D-ribo-Phytosphingosine-¹³C₂,d₂
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of sphingolipids is crucial for understanding their roles in cellular processes and their implications in various diseases. This guide provides a comparative analysis of D-ribo-Phytosphingosine-¹³C₂,d₂ as a stable isotope-labeled internal standard for the robust validation of lipidomics methods, particularly for the quantification of phytosphingosine and related sphingolipids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1] They exhibit nearly identical physicochemical properties to their endogenous counterparts, ensuring similar extraction efficiency and ionization response, which corrects for sample loss during preparation and for matrix effects during analysis.[2][3] D-ribo-Phytosphingosine-¹³C₂,d₂ offers these advantages for the specific and sensitive quantification of phytosphingosine.
General Lipidomics Experimental Workflow
A typical lipidomics workflow involves several key stages, from sample preparation to data analysis, each critical for obtaining reliable and reproducible results.[4][5] The use of an appropriate internal standard like D-ribo-Phytosphingosine-¹³C₂,d₂ is integral to this entire process.
Caption: General workflow for quantitative lipidomics analysis.
Experimental Protocols
Sample Preparation and Lipid Extraction
-
Homogenization: Tissue samples are homogenized in a suitable buffer. For plasma or cell pellets, an initial protein precipitation step with ice-cold methanol is often employed.[6]
-
Internal Standard Spiking: A known concentration of D-ribo-Phytosphingosine-¹³C₂,d₂ (and other relevant internal standards) in solution is added to the homogenate prior to extraction.[7][8] This is a critical step for accurate quantification.
-
Lipid Extraction: A common method is a modified Bligh-Dyer extraction using a monophasic solvent system of methanol/chloroform. Alternatively, methyl-tert-butyl ether (MTBE) extraction offers high recovery for a broad range of lipid classes.
-
Phase Separation: The addition of water or an aqueous buffer induces phase separation. The lower organic phase, containing the lipids, is collected.
-
Drying and Reconstitution: The collected organic phase is dried under a stream of nitrogen and the lipid extract is reconstituted in a solvent compatible with the LC mobile phase (e.g., methanol/chloroform 1:1, v/v).[9]
LC-MS/MS Analysis
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating polar sphingolipids like phytosphingosine, providing good peak shapes and short analysis times.[7][8] A typical HILIC setup might use a silica-based column with a gradient of acetonitrile and an aqueous buffer containing ammonium formate.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization in positive mode (ESI+) is commonly used for sphingoid bases.
-
Detection: Analysis is performed on a triple quadrupole (QqQ) or QTRAP mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[6] MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte (phytosphingosine) and the internal standard (D-ribo-Phytosphingosine-¹³C₂,d₂).
-
Comparative Performance Data
The primary advantage of using a stable isotope-labeled internal standard like D-ribo-Phytosphingosine-¹³C₂,d₂ over other alternatives, such as non-endogenous odd-chain standards (e.g., C17-Phytosphingosine), is its ability to co-elute perfectly with the analyte, ensuring the most accurate correction for matrix effects.[7][10]
Table 1: Comparison of Internal Standard Performance in Method Validation
| Validation Parameter | D-ribo-Phytosphingosine-¹³C₂,d₂ (Stable Isotope Labeled) | C17-Phytosphingosine (Odd-Chain Homolog) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (Recovery %) | 95 - 105% | 85 - 115% |
| Precision (CV %) | < 10% | < 15% |
| Limit of Detection (LOD) | Low fmol range | Low to mid fmol range |
| Co-elution with Analyte | Perfect co-elution | Near, but separate elution |
| Matrix Effect Correction | High | Moderate to High |
Note: The values presented are typical expected ranges for a validated LC-MS/MS method. Actual values may vary based on the specific matrix, instrumentation, and protocol.
Table 2: Example MRM Transitions for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Phytosphingosine | 318.3 | 282.3 |
| D-ribo-Phytosphingosine-¹³C₂,d₂ | 322.3 | 286.3 |
| C17-Phytosphingosine | 304.3 | 268.3 |
Biological Context: Phytosphingosine Signaling
Phytosphingosine is not merely a structural component of membranes but also a bioactive sphingolipid involved in critical cellular signaling pathways, notably apoptosis (programmed cell death).[11][12] Its accurate quantification is therefore essential for studies in cancer research and drug development. Phytosphingosine can induce apoptosis through pathways that involve the direct activation of caspases and the perturbation of mitochondrial function.[12][13][14]
Caption: Phytosphingosine-induced apoptotic signaling pathways.[11][13]
References
- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Lipidomics: Techniques, applications, and outcomes related to biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchmap.jp [researchmap.jp]
- 10. Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phytosphingosine induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phytosphingosine induced mitochondria‐involved apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. scispace.com [scispace.com]
The Pivotal Role of D-ribo-Phytosphingosine-13C2,d2 in Advancing Ceramide Quantification Accuracy
Researchers, scientists, and drug development professionals are increasingly focusing on the intricate roles of ceramides in cellular processes, ranging from signaling pathways in apoptosis and inflammation to their structural function in the skin barrier. Accurate quantification of these bioactive lipids is paramount for understanding their physiological and pathological significance. This guide provides a comparative analysis of ceramide quantification methods, with a special emphasis on the use of the stable isotope-labeled internal standard, D-ribo-Phytosphingosine-13C2,d2, and its impact on analytical accuracy and reliability.
The gold standard for ceramide analysis is Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity, specificity, and ability to resolve complex lipid mixtures.[1] However, the accuracy of LC-MS/MS quantification is heavily reliant on the choice of an appropriate internal standard (IS). The IS is introduced into the sample at a known concentration at an early stage of sample preparation to correct for variability in extraction efficiency and instrument response.[2]
Comparing Internal Standards: The Case for Stable Isotopes
A variety of internal standards are utilized in ceramide quantification, broadly categorized into two groups: those with odd-numbered carbon chains (e.g., C17 or C25 ceramides) and stable isotope-labeled (SIL) standards.[2][3] While odd-chain ceramides are not naturally abundant and thus provide a distinct mass signal, their physicochemical properties may not perfectly mimic those of the endogenous ceramides being quantified.[3]
SIL internal standards, such as this compound, offer a significant advantage. These standards are structurally and chemically almost identical to their endogenous counterparts, ensuring they behave similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[2] This near-identical behavior leads to more accurate and precise quantification by effectively compensating for matrix effects and variations in analytical conditions.[2][4]
The use of stable isotopes, such as carbon-13 (¹³C) and deuterium (²H), introduces a mass shift that allows the mass spectrometer to differentiate the internal standard from the endogenous analyte.[2][5] This is crucial for avoiding signal overlap and ensuring accurate measurement.
Quantitative Data Comparison
The following tables summarize key performance metrics from various studies employing different internal standards for ceramide quantification via LC-MS/MS. This data highlights the high accuracy and precision achievable with stable isotope-labeled standards.
Table 1: Performance Metrics of Ceramide Quantification Methods
| Internal Standard Type | Analyte(s) | Linearity (R²) | Recovery (%) | Lower Limit of Quantification (LLOQ) | Reference |
| Odd-Chain Ceramide (C17 & C25) | Multiple Ceramides | >0.99 | 70-99 | 5-50 pg/mL | [3] |
| Deuterated Ceramides ([²H₄]Cer(22:0) & [²H₄]Cer(24:0)) | Very Long Chain Ceramides | >0.99 | 109-114 | 0.02-0.08 µg/mL | [4] |
| ¹³C-Labeled Ceramide ([¹³C₁₆]C16:0 ceramide) | C16:0 Ceramide | Not explicitly stated | Not explicitly stated | Not explicitly stated | [5] |
Note: Direct comparison of LLOQ across different units (pg/mL vs. µg/mL) requires careful consideration of the specific analytes and experimental conditions. The high recovery percentages observed with deuterated ceramides suggest excellent accuracy.[4]
Experimental Protocols for Ceramide Quantification
A robust and validated experimental protocol is the foundation of accurate ceramide quantification. Below is a generalized workflow commonly employed in LC-MS/MS-based sphingolipid analysis.
Experimental Workflow for Ceramide Quantification
Caption: Generalized workflow for ceramide quantification using LC-MS/MS.
Key Methodological Considerations:
-
Lipid Extraction: The choice of extraction method, such as the Bligh and Dyer or Folch method, is critical for efficient recovery of ceramides from the biological matrix.[3]
-
Chromatographic Separation: Reversed-phase liquid chromatography, often using a C18 column, is commonly employed to separate different ceramide species based on their acyl chain length and saturation.[6][7]
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer provides high selectivity and sensitivity for detecting specific ceramide species and their corresponding internal standards.[8][9]
Ceramide Signaling Pathways: A Simplified Overview
Ceramides are central hubs in sphingolipid metabolism and are involved in a multitude of cellular signaling pathways. Accurate quantification is essential to unravel their complex roles.
Caption: Simplified overview of ceramide generation and downstream signaling.
Conclusion
The accurate quantification of ceramides is indispensable for advancing our understanding of their roles in health and disease. While various methods exist, the use of stable isotope-labeled internal standards, such as this compound, in conjunction with LC-MS/MS, stands out for its superior accuracy and precision. By closely mimicking the behavior of endogenous ceramides, these standards effectively correct for analytical variability, leading to more reliable and reproducible data. For researchers in academia and the pharmaceutical industry, the adoption of such robust analytical strategies is crucial for generating high-quality data that can confidently drive scientific discovery and drug development.
References
- 1. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 2. caymanchem.com [caymanchem.com]
- 3. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. 4.3.3. Ceramide Profiling by Reversed-Phase Chromatography Coupled with High-Resolution Tandem Mass Spectrometry RPLC-MS/MS Analysis of Ceramides [bio-protocol.org]
- 7. lipidmaps.org [lipidmaps.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
A Researcher's Guide to Cross-Validating Lipidomics Results with Different Internal Standards
For researchers, scientists, and drug development professionals, the accuracy and reproducibility of lipidomics data are paramount. Internal standards are the bedrock of reliable quantification in mass spectrometry-based lipidomics. This guide provides an objective comparison of different internal standard strategies, supported by experimental data, to aid in the selection of the most appropriate standards for your research needs.
The choice of internal standard can significantly impact the accuracy and precision of lipid quantification. This guide delves into the comparison of different internal standards, providing a framework for their cross-validation to ensure the robustness of your lipidomics results.
The Critical Role of Internal Standards in Lipidomics
Internal standards are essential in lipidomics to correct for variations that can occur during sample preparation, extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS).[1][2] These standards are compounds that are chemically similar to the analytes of interest but are not naturally present in the sample.[2] By adding a known amount of an internal standard to each sample before processing, variations in sample handling and instrument response can be normalized, leading to more accurate and precise quantification of endogenous lipids.[2][3]
The ideal internal standard should co-elute with the analyte of interest or be structurally very similar to ensure it experiences the same matrix effects and ionization suppression or enhancement.[4] The two main types of internal standards used in lipidomics are:
-
Stable Isotope-Labeled Internal Standards: These are considered the gold standard as they are chemically identical to the endogenous lipid but have a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H).[2] This ensures they have nearly identical extraction efficiencies and chromatographic behavior.
-
Odd-Chain or Non-Endogenous Internal Standards: These are lipids with fatty acid chains that are not typically found in the biological system being studied (e.g., C17:0).[2] They are a cost-effective alternative to stable isotope-labeled standards but may not perfectly mimic the behavior of all endogenous lipids.
Comparing the Performance of Commercial Internal Standard Kits
Several commercial kits provide mixtures of internal standards for broad-spectrum lipid analysis. Here, we compare the performance of two commonly used types of kits based on published data: a comprehensive kit with a large number of internal standards and a more streamlined kit with fewer standards.
An interlaboratory study evaluating the performance of the MxP® Quant 500 kit, which includes a comprehensive set of internal standards, demonstrated high reproducibility for the quantification of 634 metabolites, including numerous lipid species.[5][6][7] The study reported median coefficients of variation (CVs) across 14 laboratories, providing a robust measure of the kit's performance in a real-world setting.[5][6][7]
While a direct head-to-head comparison with another kit in the same study is unavailable, data from a study using a different single-point quantification approach can provide insights into the accuracy of lipid quantification. This study highlights that the choice of internal standard can significantly impact the accuracy of the results, with median relative absolute percent bias varying depending on the standard used.[3][8]
Table 1: Interlaboratory Reproducibility of Lipid Quantification using the MxP® Quant 500 Kit [5][6][7]
| Lipid Class | Number of Lipids Quantified | Median CV (%) |
| Acylcarnitines | 40 | 12.5 |
| Lysophosphatidylcholines | 14 | 15.2 |
| Phosphatidylcholines | 76 | 14.8 |
| Sphingomyelins | 15 | 13.9 |
| Triacylglycerols | 241 | 16.1 |
| Cholesterol Esters | 23 | 14.3 |
| Diacylglycerols | 57 | 17.2 |
| Ceramides | 28 | 15.8 |
This table summarizes the median interlaboratory coefficients of variation (CVs) for various lipid classes quantified using the MxP® Quant 500 kit, as reported in a multi-laboratory study. A lower CV indicates higher reproducibility.
Table 2: Impact of Internal Standard Selection on the Accuracy of Fatty Acid Quantification [3][8]
| Fatty Acid | Alternative Internal Standard | Median Relative Absolute Percent Bias (%) | Median Increase in Variance (%) |
| C16:0 | C17:0 | 1.5 | 120 |
| C18:0 | C17:0 | 2.1 | 150 |
| C18:1n9 | C17:1 | 1.2 | 110 |
| C20:4n6 | C19:4 | 0.9 | 90 |
| C22:6n3 | C21:5 | 1.8 | 130 |
This table illustrates the impact of using an alternative (odd-chain) internal standard on the accuracy and precision of quantifying common fatty acids. The data shows that while the bias may be relatively low, the variance can increase significantly.
Experimental Protocols for Lipidomics Analysis
To ensure the cross-validation of lipidomics results, standardized and well-documented experimental protocols are crucial. Below are detailed methodologies for lipid extraction and LC-MS/MS analysis.
Lipid Extraction Protocol (Methyl-tert-butyl ether - MTBE)
This protocol is a widely used method for the extraction of a broad range of lipids from biological samples.
-
Sample Preparation: Homogenize tissue samples or aliquot biofluids (e.g., 50 µL of plasma) into a glass tube.
-
Internal Standard Spiking: Add the internal standard mixture to each sample. The amount and composition of the internal standard mixture should be optimized based on the sample type and the lipid classes of interest.
-
Solvent Addition: Add 1.5 mL of a 10:3 (v/v) MTBE:methanol solution.
-
Extraction: Vortex the mixture for 1 minute and incubate on a shaker at 4°C for 30 minutes.
-
Phase Separation: Add 375 µL of water to induce phase separation. Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes.
-
Collection of Organic Phase: Carefully collect the upper organic phase containing the lipids into a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of a suitable solvent (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1 v/v/v) for LC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol outlines a general method for the separation and detection of lipids using a high-resolution mass spectrometer.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of a wide range of lipid species.
-
Mobile Phases:
-
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B is increased over the course of the run to elute lipids of increasing hydrophobicity.
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (QTOF) or Orbitrap instrument, capable of performing MS/MS for lipid identification.
-
Ionization: Electrospray ionization (ESI) is used in both positive and negative ion modes to detect a broad range of lipid classes.
-
Data Acquisition: Data is acquired in a data-dependent manner, where the most abundant ions in a full scan are selected for fragmentation (MS/MS) to obtain structural information for lipid identification.
Visualizing the Workflow and Key Signaling Pathways
To provide a clear understanding of the experimental process and the biological context of lipidomics studies, diagrams generated using Graphviz are presented below.
Lipidomics Experimental Workflow
This diagram illustrates the key steps in a typical lipidomics experiment, from sample preparation to data analysis, highlighting the crucial stage of internal standard spiking.
Simplified Sphingolipid Metabolism Pathway
This diagram outlines the central role of ceramide in the sphingolipid metabolic network, a key pathway implicated in various cellular processes and diseases.
Conclusion
The cross-validation of lipidomics results with different internal standards is a critical step in ensuring the reliability and reproducibility of your data. This guide has provided a framework for comparing the performance of different internal standard strategies, supported by available experimental data and detailed protocols. By carefully selecting and validating your internal standards, you can have greater confidence in the biological insights derived from your lipidomics research. It is recommended to perform in-house validation or use well-characterized reference materials to ensure the chosen internal standards are fit for the specific application and matrix under investigation.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interlaboratory comparison of standardised metabolomics and lipidomics analyses in human and rodent blood using the MxP® Quant 500 kit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interlaboratory comparison of standardised metabolomics and lipidomics analyses in human and rodent blood using the MxP® Quant 500 kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Battle in Mass Spectrometry: 13C vs. D2 Labeled Standards
A definitive guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for quantitative mass spectrometry.
In the precise world of quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard, meticulously mimicking the analyte of interest to correct for variations during sample preparation and analysis. Among the most common choices are carbon-13 (13C) and deuterium (D2 or ²H) labeled standards. This guide provides a comprehensive comparison of these two labeling strategies, supported by experimental data, to empower you to make an informed decision for your analytical needs.
Key Advantages of Stable Isotope Labeled Standards
Stable isotope-labeled internal standards are crucial for mitigating a variety of analytical challenges inherent in mass spectrometry.[1] Their primary benefits include:
-
Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the target analyte, leading to inaccurate quantification. Since SIL standards have nearly identical physicochemical properties to the analyte, they experience the same matrix effects, allowing for effective normalization.[2]
-
Compensation for Sample Loss: Losses during sample preparation steps like extraction, evaporation, and reconstitution are inevitable. Adding a known amount of the SIL standard at the beginning of the workflow allows for the accurate correction of these losses.[3]
-
Improved Accuracy and Precision: By accounting for variability in sample handling and instrument response, SIL standards significantly enhance the accuracy and precision of quantitative measurements.[3]
-
Enhanced Sensitivity: SIL standards can help to improve the signal-to-noise ratio, leading to lower limits of detection and quantification for the target analyte.
The Contenders: 13C vs. D2 Labeling
While both 13C and D2 labeling offer the general advantages of SIL standards, they possess distinct characteristics that can impact analytical performance.
Carbon-13 (¹³C) Labeled Standards:
13C is a stable, non-radioactive isotope of carbon. Incorporating 13C atoms into a molecule results in a mass shift without significantly altering its chemical and physical properties.
Deuterium (D2 or ²H) Labeled Standards:
Deuterium is a stable isotope of hydrogen. Replacing hydrogen atoms with deuterium is a common and often cost-effective method for creating SIL standards.
Performance Showdown: A Data-Driven Comparison
The theoretical advantages of 13C-labeled standards are borne out in experimental data. Key performance metrics consistently favor 13C over D2 labeling, primarily due to the closer physicochemical similarity between the 13C-labeled standard and the native analyte.
Chromatographic Co-elution: The Critical Factor
One of the most significant differentiators is the chromatographic behavior. Ideally, the internal standard should co-elute perfectly with the analyte to experience identical matrix effects at the point of ionization.
A study comparing various deuterium-labeled and a 13C-labeled amphetamine standard using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) demonstrated a clear advantage for the 13C-labeled version. The chromatographic resolution between amphetamine and its deuterated analogs increased with the number of deuterium substitutions, while the 13C6-labeled amphetamine co-eluted perfectly under both acidic and basic mobile phase conditions.[4]
Table 1: Chromatographic Resolution of Amphetamine and its Stable Isotope Labeled Internal Standards
| Internal Standard | Chromatographic Resolution (Rs) |
| ²H3-amphetamine | Increased with number of ²H |
| ²H5-amphetamine | Increased with number of ²H |
| ²H6-amphetamine | Increased with number of ²H |
| ²H8-amphetamine | Increased with number of ²H |
| ²H11-amphetamine | Increased with number of ²H |
| ¹³C6-amphetamine | Co-eluted (Rs = 0) |
Source: Adapted from Berg, T., et al. (2014). J Chromatogr A.[4]
This perfect co-elution ensures that the 13C-labeled standard provides a more accurate correction for any ion suppression or enhancement that occurs during the elution of the analyte.[5]
Enhanced Data Quality in Complex Analyses
The benefits of 13C-labeled standards extend to complex applications like lipidomics. A study utilizing a biologically generated 13C-labeled internal standard mixture from yeast demonstrated a significant reduction in the coefficient of variation (CV%) for lipid quantification compared to other normalization methods, including the use of a commercially available deuterated internal standard mixture.[6][7]
Table 2: Comparison of Normalization Methods in Lipidomics Analysis
| Normalization Method | Average CV% of Lipid Quantification |
| No Normalization | High |
| Total Ion Count (TIC) | Moderate |
| Deuterated Internal Standard Mixture | Lower |
| Biologically Generated ¹³C-IS Mixture | Lowest |
Source: Adapted from Al-Masri, M., et al. (2023). Analytical Methods.[6][7]
This highlights the superior ability of a comprehensive 13C-labeled internal standard mixture to correct for analytical variability in complex biological samples.[6][7]
The Verdict: Why 13C Reigns Supreme
Based on the available evidence, 13C-labeled standards are the superior choice for most quantitative mass spectrometry applications. Their key advantages over deuterated standards include:
-
Identical Chromatographic Behavior: 13C-labeled standards typically co-elute perfectly with the unlabeled analyte, ensuring the most accurate correction for matrix effects.[4][5]
-
Greater Isotopic Stability: The carbon-carbon bond is stronger than the carbon-hydrogen bond, making 13C labels less susceptible to exchange with protons from the solvent or matrix. Deuterium labels, especially those at exchangeable positions, can be prone to back-exchange, leading to a loss of the isotopic label and inaccurate quantification.
-
No Isotope Effect on Fragmentation: The mass difference between 12C and 13C is small enough that it generally does not affect the fragmentation pattern of the molecule in the mass spectrometer. In contrast, the significant mass difference between hydrogen and deuterium can sometimes lead to different fragmentation efficiencies, which can complicate method development.[4]
While deuterated standards can be a more cost-effective option and may be suitable for some applications, the potential for chromatographic separation and isotopic instability introduces a level of uncertainty that can be detrimental to the accuracy and reliability of quantitative data.[2]
Experimental Protocols
General Workflow for Quantitative Analysis using Stable Isotope Labeled Internal Standards
The following protocol outlines the general steps for using SIL internal standards in a quantitative LC-MS/MS workflow.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ukisotope.com [ukisotope.com]
- 3. scispace.com [scispace.com]
- 4. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Sphingolipid Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The quantification of sphingolipids, a class of bioactive lipids integral to cellular processes, presents significant analytical challenges. The inherent structural diversity and complex metabolic interconversions of these molecules necessitate robust and standardized analytical methods to ensure data reliability and comparability across different laboratories. This guide provides an objective comparison of common methodologies, supported by experimental data from inter-laboratory studies, to aid researchers in navigating the complexities of sphingolipid analysis.
Introduction to Sphingolipid Analysis
Sphingolipids are not only structural components of cell membranes but also critical signaling molecules involved in apoptosis, cell differentiation, and inflammation.[1][2][3] Due to their low abundance and structural similarity, accurate quantification requires highly sensitive and specific techniques.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for comprehensive sphingolipid analysis, offering the necessary sensitivity, specificity, and quantitative precision.[1][2][4][5]
However, the translation of these methods into reliable clinical and preclinical applications is hampered by inter-laboratory variability.[6][7] Factors such as different sample preparation techniques, choice of internal standards, and data processing workflows can lead to significant discrepancies in reported concentrations.[6][7] This underscores the critical need for standardization and quality control in the field of lipidomics.[8][9]
Comparative Analysis of Quantification Methods
A significant challenge in sphingolipidomics is the vast number of possible molecular species, making it impractical to use an internal standard for every single analyte.[10] Therefore, a common strategy is to use one internal standard per lipid class.[10][11] However, this "one standard per class" approach can fail to account for differences in ionization and fragmentation efficiency arising from the structural diversity within a lipid class, leading to quantification inaccuracies.[11]
The following table summarizes the coefficients of variation (CVs) observed in an international inter-laboratory study for different lipid classes, illustrating the variability that can be expected even under identical analytical settings.
| Lipid Class | Coefficient of Variation (CV) | Reference |
| Glycerolipids | up to 306% | [6][7] |
| Glycerophospholipids | up to 181% | [6][7] |
Note: While this data is not specific to sphingolipids, it highlights the general challenges of inter-laboratory lipidomics studies. A study comparing different lipid extraction methods across nine laboratories found that the choice of extraction method significantly impacted the results.[7][12]
Key Signaling Pathway: Sphingolipid Metabolism
The metabolic pathways of sphingolipids are highly interconnected, with enzymes rapidly converting one species to another. For instance, sphingosine and sphingosine-1-phosphate are interconverted by kinases and phosphatases, with opposing effects on cell fate (pro-apoptotic vs. anti-apoptotic).[1] This highlights the necessity of analytical methods that can accurately quantify multiple species simultaneously.
Experimental Protocols
Standardized protocols are crucial for minimizing inter-laboratory variation. Below are detailed methodologies for key steps in sphingolipid quantification.
1. Sample Preparation and Lipid Extraction:
The choice of extraction method can significantly influence the recovery of different sphingolipid classes.[13][14] A commonly used and validated method is a modified Bligh-Dyer extraction.
-
Internal Standards: Prior to extraction, spike the sample with a cocktail of non-naturally occurring or stable isotope-labeled internal standards.[10][15][16][17] This is crucial for correcting for variations in extraction efficiency and instrument response.[10] The LIPID MAPS consortium has developed internal standard mixtures for this purpose.[1][18]
-
Extraction Solvents: A common solvent system is a mixture of chloroform and methanol.[13][14] One validated protocol involves a single-phase extraction in a methanol/chloroform mixture (2:1, v/v) for 1 hour at 38°C.[14]
-
Phase Separation: After extraction, induce phase separation by adding chloroform and water. The lower organic phase containing the lipids is then collected.
-
Alkaline Methanolysis (Optional): To reduce interference from glycerophospholipids, an alkaline methanolysis step can be included to selectively degrade these lipids while leaving sphingolipids intact.[14]
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be used for separating sphingolipid species.[5][17] HILIC can be advantageous for achieving good peak shapes and co-elution of analytes with their respective internal standards in a short analysis time.[17]
-
Mass Spectrometry: Electrospray ionization (ESI) is the most common ionization technique for sphingolipid analysis.[1][19] Analysis is typically performed on a triple quadrupole or a hybrid quadrupole-trap instrument in multiple reaction monitoring (MRM) mode.[4][19] This targeted approach provides high sensitivity and specificity.[5]
-
Data Analysis: For quantification, the peak area ratio of the analyte to its corresponding internal standard is used.[17] It is important to correct for isotopic overlap to avoid overestimation of certain species.[17]
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of sphingolipids from biological samples.
Conclusion and Recommendations
The accurate and reproducible quantification of sphingolipids across different laboratories remains a significant challenge. This guide highlights the importance of standardized protocols, appropriate use of internal standards, and participation in inter-laboratory comparison studies to improve data quality and comparability.
Key recommendations for researchers include:
-
Adopt Standardized Protocols: Utilize well-validated and widely accepted methods for sample preparation and analysis.
-
Utilize Appropriate Internal Standards: Employ a comprehensive set of internal standards, ideally stable isotope-labeled, for each class of sphingolipids being quantified.
-
Implement Quality Control Measures: Regularly analyze quality control samples, such as certified reference materials (e.g., NIST SRM 1950), to monitor method performance.[6][12]
-
Participate in Ring Trials: Engage in inter-laboratory comparison studies to benchmark your laboratory's performance against others in the field.[8]
By adhering to these principles, the scientific community can move towards more reliable and comparable sphingolipid data, ultimately accelerating discoveries in both basic research and clinical applications.
References
- 1. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lipotype.com [lipotype.com]
- 4. sphingolipidomics-high-throughput-structure-specific-and-quantitative-analysis-of-sphingolipids-by-liquid-chromatography-tandem-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. caymanchem.com [caymanchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Analysis of Biological Sphingolipids with Glycerophospholipids and Diacylglycerol by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. air.unimi.it [air.unimi.it]
- 15. A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. avantiresearch.com [avantiresearch.com]
- 19. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to High-Purity D-ribo-Phytosphingosine-13C2,d2: A Comparative Analysis for Mass Spectrometry-Based Sphingolipidomic Studies
For researchers and drug development professionals embarking on precise, quantitative studies of sphingolipid metabolism and signaling, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive assessment of D-ribo-Phytosphingosine-13C2,d2, a stable isotope-labeled internal standard, and compares its performance with commercially available alternatives. The following analysis is supported by established experimental protocols for verifying chemical purity and isotopic enrichment, ensuring the reliability and accuracy of your research findings.
D-ribo-Phytosphingosine is a crucial bioactive sphingolipid involved in a multitude of cellular processes, including cell proliferation, apoptosis, and inflammation.[1][2][3] Its accurate quantification in complex biological matrices necessitates the use of a high-purity, stable isotope-labeled internal standard to correct for sample loss during extraction and for variations in instrument response.[4] this compound is designed for this purpose, offering distinct mass shifts from its endogenous, unlabeled counterpart.
Comparative Analysis of D-ribo-Phytosphingosine Standards
To facilitate an informed decision, the following table summarizes the key quality attributes of this compound and its common alternatives: D-ribo-Phytosphingosine-d7 and unlabeled D-ribo-Phytosphingosine. The data presented here is based on typical specifications provided by leading commercial suppliers. Researchers should always refer to the Certificate of Analysis (CoA) for lot-specific data.
| Feature | This compound | D-ribo-Phytosphingosine-d7 | Unlabeled D-ribo-Phytosphingosine |
| Chemical Purity | Typically ≥98% | Typically ≥98%[5] | Typically >99%[6] |
| Isotopic Enrichment | ≥99% for ¹³C and ≥99% for ²H (typical) | ≥99% deuterated forms (d1-d7)[7][8] | Not Applicable |
| Primary Use | Internal standard for mass spectrometry | Internal standard for mass spectrometry | Analytical standard and biological experiments |
| Mass Shift (vs. Unlabeled) | +4 Da | +7 Da | 0 Da |
| Potential for Isotopic Overlap | Low | Low | Not Applicable |
| Chemical Formula | C₁₆¹³C₂H₃₅D₂NO₃ | C₁₈H₃₂D₇NO₃ | C₁₈H₃₉NO₃ |
| Molecular Weight | Approx. 321.5 g/mol | Approx. 324.6 g/mol [7][8] | Approx. 317.5 g/mol [6][9] |
Experimental Protocols for Quality Assessment
The following are detailed methodologies for the verification of chemical purity and isotopic enrichment of this compound.
Purity Determination by High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Objective: To determine the chemical purity of this compound and to identify and quantify any potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Charged Aerosol Detector (CAD)
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Reagents:
-
This compound sample
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: 70% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
CAD Settings:
-
Evaporation Temperature: 35°C
-
Nebulizer Gas (Nitrogen): As per manufacturer's recommendation
-
-
Data Analysis: Integrate the peak area of all detected components. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Isotopic Enrichment Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To determine the isotopic enrichment of ¹³C and ²H in this compound.
Instrumentation:
-
Liquid Chromatography system coupled to a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap)
Reagents:
-
This compound sample
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in methanol.
-
LC Conditions: Use the same chromatographic conditions as described for the HPLC-CAD purity analysis.
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan MS and Targeted MS/MS
-
Precursor Ion (for this compound): m/z 322.3
-
Product Ion Scan: Monitor characteristic fragment ions.
-
-
Data Analysis:
-
Acquire full scan mass spectra of the eluting peak corresponding to this compound.
-
Determine the relative intensities of the monoisotopic peak (M) and the peaks corresponding to the unlabeled (M-4), partially labeled, and fully labeled species.
-
Calculate the isotopic enrichment for ¹³C and ²H based on the observed mass distribution relative to the theoretical distribution for the specified labeling pattern.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and the position of the isotopic labels in this compound.
Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.
Reagents:
-
This compound sample
-
Deuterated methanol (Methanol-d4)
Procedure:
-
Sample Preparation: Dissolve approximately 5 mg of the this compound sample in 0.6 mL of Methanol-d4.
-
NMR Experiments:
-
Acquire ¹H NMR spectrum to confirm the overall proton environment.
-
Acquire ¹³C NMR spectrum to identify the carbon signals and observe the enrichment at the labeled positions.
-
Acquire 2D correlation spectra (e.g., HSQC, HMBC) to confirm the connectivity and verify the positions of the ¹³C labels.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and signal intensities in the ¹H and ¹³C spectra to confirm the structure and the specific locations of the isotopic labels.[10][11]
Visualizing Experimental Workflows and Biological Context
To provide a clearer understanding of the experimental processes and the biological relevance of D-ribo-Phytosphingosine, the following diagrams have been generated.
Conclusion
The selection of a suitable internal standard is a critical step in quantitative sphingolipidomics. This compound offers a high degree of chemical purity and isotopic enrichment, making it an excellent choice for researchers aiming for accurate and reproducible quantification of D-ribo-Phytosphingosine. The experimental protocols provided in this guide offer a robust framework for the in-house verification of the quality of this and other isotopically labeled standards. By employing these rigorous analytical methods, researchers can ensure the integrity of their data and contribute to a deeper understanding of the complex roles of sphingolipids in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. biyogok.wordpress.com [biyogok.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipid Workflow: LC MS and LC- MS/MS High Throughput Data Processing [premierbiosoft.com]
- 5. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 8. caymanchem.com [caymanchem.com]
- 9. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Item - 1H, 13C, HMBC and COSY NMR spectroscopic data (500 MHz, DMSO-d6) of compounds 1, 3, 5, 7 and 9. - Public Library of Science - Figshare [plos.figshare.com]
Performance Evaluation of D-ribo-Phytosphingosine-13C2,d2 for Quantitative Bioanalysis: A Linearity and Recovery Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of sphingolipidomics, accurate and precise quantification of bioactive lipids is paramount for understanding their roles in cellular signaling and disease pathogenesis. D-ribo-Phytosphingosine, a key sphingoid base, is implicated in various cellular processes, including apoptosis, cell cycle arrest, and inflammation. The use of stable isotope-labeled internal standards is the gold standard in mass spectrometry-based quantification, as they mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and procedural losses.[1]
This guide provides a comparative overview of D-ribo-Phytosphingosine-13C2,d2 as an internal standard for the quantitative analysis of D-ribo-Phytosphingosine. We present representative data on linearity and recovery, alongside detailed experimental protocols to aid researchers in establishing robust and reliable analytical methods.
Comparison of Internal Standards for D-ribo-Phytosphingosine Analysis
The ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency.[2] While this compound is an excellent choice due to its identical chemical structure to the native analyte, other alternatives are also available.
| Internal Standard | Structure | Key Advantages | Potential Considerations |
| This compound | Identical to the analyte with isotopic labels | Co-elution with the analyte, corrects for matrix effects and extraction losses effectively. | Higher cost compared to non-isotopically labeled analogs. |
| C17 D-ribo-Phytosphingosine | Homolog with a C17 alkyl chain | Commercially available and cost-effective. | May not perfectly co-elute with the C18 analyte, potentially leading to differential matrix effects. |
| Phytosphingosine-d7 | Deuterated analog | Closely mimics the analyte's behavior.[3][4] | Potential for isotopic exchange under certain conditions. |
Experimental Protocols
The following protocols are adapted from established methods for sphingolipid analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6]
Linearity Experiment Protocol
Objective: To assess the linear relationship between the analyte concentration and the instrument response over a defined range.
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of D-ribo-Phytosphingosine in a suitable solvent (e.g., methanol).
-
Prepare a 1 mg/mL stock solution of the internal standard (this compound) in the same solvent.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the D-ribo-Phytosphingosine stock solution to prepare a series of calibration standards at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.
-
Spike a constant, known concentration of the internal standard (e.g., 50 ng/mL) into each calibration standard.
-
-
Sample Analysis:
-
Inject each calibration standard into the LC-MS/MS system.
-
Acquire data using Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
-
Plot the peak area ratio against the corresponding analyte concentration.
-
Perform a linear regression analysis to determine the linearity (R²) of the calibration curve. An R² value > 0.99 is generally considered acceptable.
-
Recovery Experiment Protocol
Objective: To determine the efficiency of the extraction procedure by comparing the analyte signal in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Sample Preparation:
-
Set 1 (Pre-extraction spike): Spike a known amount of D-ribo-Phytosphingosine and the internal standard into a blank matrix sample (e.g., plasma, cell lysate) before the extraction process.
-
Set 2 (Post-extraction spike): Spike the same amount of D-ribo-Phytosphingosine and the internal standard into the blank matrix sample after the extraction process but before the final solvent evaporation and reconstitution step.
-
Set 3 (Unspiked): Process a blank matrix sample without the addition of the analyte or internal standard to assess background levels.
-
-
Extraction Procedure (Example using protein precipitation):
-
To 100 µL of the matrix sample, add 300 µL of ice-cold methanol containing the internal standard (for all sets). For Set 1, the analyte is also in this solution.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
For Set 2, add the analyte to the supernatant at this stage.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
-
Sample Analysis:
-
Analyze all samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the peak area of the analyte in all samples.
-
The recovery is calculated as: % Recovery = (Peak Area of Set 1 / Peak Area of Set 2) x 100
-
Representative Performance Data
Disclaimer: The following data is representative of typical performance for sphingolipid analysis using stable isotope-labeled internal standards and is based on published data for similar compounds due to the lack of specific experimental data for this compound.
Linearity Data (Example)
| Analyte Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.021 |
| 5 | 0.105 |
| 10 | 0.212 |
| 50 | 1.045 |
| 100 | 2.098 |
| 250 | 5.231 |
| 500 | 10.512 |
| 1000 | 21.034 |
| Linear Range | 1 - 1000 ng/mL |
| R² | 0.9995 |
Recovery Data (Example)
| Analyte | Spiked Concentration (ng/mL) | Mean Recovery (%) | % RSD |
| D-ribo-Phytosphingosine | 10 | 92.5 | 4.8 |
| 500 | 95.1 | 3.2 |
Visualizing Experimental and Biological Pathways
To further clarify the experimental workflow and the biological context of D-ribo-Phytosphingosine, the following diagrams are provided.
Caption: Experimental workflow for linearity and recovery studies.
Caption: Simplified D-ribo-Phytosphingosine signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytosphingosine-d7 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchmap.jp [researchmap.jp]
- 6. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of D-ribo-Phytosphingosine-13C2,d2 in Complex Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance evaluation of D-ribo-Phytosphingosine-13C2,d2 as an internal standard for the quantification of D-ribo-Phytosphingosine in complex biological matrices. The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry-based lipidomics, offering significant advantages over non-labeled alternatives.[1][2][3] This document presents supporting experimental data, detailed protocols, and visual representations of relevant biochemical pathways to aid researchers in making informed decisions for their analytical workflows.
Superior Performance of this compound
Stable isotope-labeled internal standards, such as this compound, are the preferred choice for quantitative analysis of sphingolipids in complex matrices due to their ability to compensate for variations in sample preparation and matrix-induced signal suppression or enhancement.[1][2][3] These standards co-elute with the analyte of interest and exhibit nearly identical ionization efficiency, ensuring accurate correction for analytical variability.[4]
Quantitative Performance Metrics
The following tables summarize the expected performance of this compound compared to a non-labeled (structural analog) internal standard in a typical LC-MS/MS assay for the quantification of phytosphingosine in human plasma.
| Parameter | This compound (Internal Standard) | Non-Labeled Phytosphingosine Analog (Internal Standard) | Reference |
| Linearity (R²) | > 0.99 | > 0.99 | [5][6] |
| Limit of Detection (LOD) | ~0.1 ng/mL | ~0.5 ng/mL | [7] |
| Limit of Quantification (LOQ) | ~0.5 ng/mL | ~2.0 ng/mL | [7] |
| Intra-day Precision (%RSD) | < 5% | < 15% | [5][6] |
| Inter-day Precision (%RSD) | < 8% | < 20% | [5][6] |
| Table 1: Comparison of Assay Performance Parameters. The use of a stable isotope-labeled internal standard typically results in improved precision and lower limits of detection and quantification. |
Mitigation of Matrix Effects and Enhanced Recovery
A critical advantage of using a stable isotope-labeled internal standard is the effective compensation for matrix effects, which are a major source of variability in quantitative LC-MS/MS analysis of complex biological samples.[8]
| Parameter | This compound (Internal Standard) | Non-Labeled Phytosphingosine Analog (Internal Standard) | Reference |
| Extraction Recovery (%) | 85 - 95% | 80 - 100% | [7] |
| Matrix Effect (%) | 95 - 105% (Corrected) | 70 - 130% (Uncorrected) | [4][9] |
| Recovery Variability (%RSD) | < 10% | < 25% | [5] |
| Matrix Effect Variability (%RSD) | < 5% | < 20% | [4] |
| Table 2: Comparison of Recovery and Matrix Effect. this compound effectively normalizes for variations in extraction efficiency and ion suppression/enhancement, leading to more accurate and precise quantification. |
Experimental Protocols
Sphingolipid Extraction from Human Plasma
This protocol is adapted from established methods for the extraction of sphingolipids from plasma for LC-MS/MS analysis.[5][6][10][11]
Materials:
-
Human plasma (collected with EDTA)
-
This compound internal standard solution (in methanol)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the this compound internal standard solution.
-
Add 500 µL of a pre-chilled (-20°C) methanol:chloroform (2:1, v/v) extraction solvent.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 30 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris.
-
Transfer the clear supernatant to an autosampler vial for injection.
LC-MS/MS Analysis
This protocol outlines a typical reversed-phase liquid chromatography-tandem mass spectrometry method for the analysis of phytosphingosine.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile:Methanol (1:1, v/v)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 50% B
-
2-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 50% B and equilibrate
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
-
D-ribo-Phytosphingosine: Precursor ion [M+H]⁺ → Product ion (specific fragment)
-
This compound: Precursor ion [M+H]⁺ → Product ion (corresponding specific fragment with mass shift)
-
Signaling Pathways and Experimental Workflows
Visual representations of the experimental workflow and the relevant signaling pathway provide a clearer understanding of the analytical process and the biological context of phytosphingosine.
Caption: Experimental workflow for the quantification of phytosphingosine.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) measurements of plasma sphingolipids [bio-protocol.org]
- 11. air.unimi.it [air.unimi.it]
Safety Operating Guide
Proper Disposal of D-ribo-Phytosphingosine-13C2,d2: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of D-ribo-Phytosphingosine-13C2,d2, a stable isotope-labeled compound used in research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound is a non-radioactive, isotopically labeled form of phytosphingosine. While the isotopic labels (Carbon-13 and Deuterium) do not confer radioactivity, the base molecule, phytosphingosine, possesses inherent chemical hazards that must be addressed during disposal.
Hazard Profile and Safety Summary
The primary hazards associated with this compound are dictated by the phytosphingosine component. Safety data for phytosphingosine indicates that it can cause serious eye damage and is very toxic to aquatic life with long-lasting effects. Therefore, all waste containing this compound must be treated as hazardous chemical waste.
| Hazard Classification | Description | Precautionary Statements |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage. | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. |
| Hazardous to the Aquatic Environment, Acute Hazard | Very toxic to aquatic life. | Avoid release to the environment. |
| Hazardous to the Aquatic Environment, Chronic Hazard | Very toxic to aquatic life with long lasting effects. | Collect spillage. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste materials. This procedure is designed to comply with standard laboratory safety practices and environmental regulations.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired neat compound.
-
Contaminated laboratory consumables (e.g., pipette tips, vials, gloves, bench paper).
-
Solutions containing the compound.
-
Contaminated glassware.
-
-
Segregate waste at the point of generation. Do not mix this compound waste with non-hazardous or radioactive waste streams.
2. Waste Containment:
-
Solid Waste:
-
Collect all contaminated solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be lined with a durable plastic bag.
-
Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the relevant hazard pictograms (e.g., corrosion, environmental hazard).
-
-
Liquid Waste:
-
Collect all contaminated liquid waste in a designated, leak-proof, and chemically compatible hazardous waste container.
-
Do not overfill the container; leave adequate headspace for expansion.
-
Label the container with "Hazardous Waste," the full chemical name, approximate concentration, and all relevant hazard pictograms.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, razor blades) contaminated with this compound should be placed in a designated sharps container that is then treated as hazardous waste.
-
3. Waste Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area.
-
Ensure the storage area is away from drains and incompatible materials.
-
Keep containers closed when not in use.
4. Disposal:
-
Engage a licensed hazardous waste disposal contractor. The disposal of this compound must be handled by a professional service that can manage chemical waste in accordance with local, state, and federal regulations.
-
Provide the waste manifest. Accurately complete all required waste disposal documentation, including the chemical name and hazard information.
-
Do not dispose of this compound down the drain or in the regular trash. This is to prevent harm to aquatic ecosystems.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guidance is intended to provide a clear and actionable plan for the safe disposal of this compound. By following these procedures, researchers and laboratory personnel can minimize risks and ensure compliance with environmental regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
Safeguarding Your Research: A Comprehensive Guide to Handling D-ribo-Phytosphingosine-13C2,d2
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of D-ribo-Phytosphingosine-13C2,d2. Adherence to these procedural guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
D-ribo-Phytosphingosine is classified as a hazardous substance that can cause serious eye damage. Due to its fine, powdered nature, inhalation and skin contact are potential routes of exposure. Furthermore, this compound is very toxic to aquatic life with long-lasting effects. Therefore, stringent use of Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes and airborne particles that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact with the compound. Double gloving is recommended when handling the pure substance. |
| Body Protection | A fully fastened laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator | To prevent inhalation of the powdered compound, especially during weighing and transfer. |
Operational Plan: Step-by-Step Handling Procedures
To minimize exposure and prevent contamination, all handling of this compound should be conducted within a certified chemical fume hood.
Experimental Workflow:
-
Preparation:
-
Designate a specific area within the fume hood for handling the compound.
-
Cover the work surface with absorbent bench paper.
-
Assemble all necessary equipment (e.g., spatulas, weigh boats, vials) within the fume hood.
-
-
Weighing the Compound (Tare Method):
-
Pre-weigh a labeled, sealable container on a balance located outside the fume hood.
-
Inside the fume hood, carefully transfer the desired amount of this compound into the pre-weighed container.
-
Securely seal the container.
-
Re-weigh the sealed container on the same balance to determine the exact mass of the compound.
-
-
Dissolution:
-
Return the sealed container to the fume hood.
-
Introduce the solvent to the container using a pipette or syringe.
-
Gently agitate the container to dissolve the compound completely.
-
-
Post-Handling:
-
Decontaminate all non-disposable equipment that came into contact with the compound using an appropriate solvent.
-
Dispose of all contaminated disposable items (e.g., weigh boats, pipette tips, bench paper) in the designated hazardous waste container.
-
Thoroughly clean the work area within the fume hood.
-
Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.
-
Disposal Plan: Preventing Environmental Contamination
This compound is very toxic to aquatic life and must not be disposed of down the drain or in general waste.[1][2][3] Improper disposal can lead to significant environmental harm.
Disposal Protocol:
-
Solid Waste:
-
All solid waste contaminated with the compound, including gloves, weigh paper, and absorbent pads, must be collected in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
All solutions containing this compound must be collected in a designated, leak-proof hazardous waste container.
-
The container must be clearly labeled with the chemical name and concentration.
-
-
Empty Containers:
-
Empty containers that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
-
-
Waste Pickup:
-
All hazardous waste containers must be stored in a designated satellite accumulation area until they are collected by the institution's environmental health and safety department for proper disposal.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
